2-Bromo-5-fluoro-3-iodopyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-5-4(8)1-3(7)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGRXNDVJRRMCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743619 | |
| Record name | 2-Bromo-5-fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214376-85-8 | |
| Record name | 2-Bromo-5-fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-fluoro-3-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-5-fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled to provide a comprehensive overview of the safe handling of 2-Bromo-5-fluoro-3-iodopyridine. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the information herein is extrapolated from the known hazards of structurally similar polyhalogenated pyridines. This guide is intended to supplement, not replace, a thorough, laboratory-specific risk assessment, which must be conducted by qualified personnel before any handling of this chemical.
Introduction: The Synthetic Significance and Inherent Risks of Polyhalogenated Pyridines
This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility lies in the differential reactivity of its three distinct halogen substituents, which allows for selective, sequential cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[1] This strategic placement of bromo, fluoro, and iodo groups enables the precise construction of complex molecular architectures, making it a valuable intermediate in the synthesis of targeted therapies.[1]
However, the very features that make this compound synthetically attractive also contribute to its potential hazards. Polyhalogenated aromatic systems can exhibit unpredictable reactivity and toxicity. The presence of multiple halogens can influence the electron density of the pyridine ring, affecting its stability and interaction with biological systems. Therefore, a deep understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for any researcher working with this compound.
Hazard Profile and GHS Classification (Extrapolated)
Based on the hazard profiles of analogous compounds such as 2-Bromo-5-fluoropyridine, 3-Bromo-2-fluoro-5-iodopyridine, and other halogenated pyridines, this compound is anticipated to be a hazardous substance. The following GHS classification has been extrapolated and should be considered in your risk assessment.
Pictograms:
Signal Word: Warning
Hazard Statements (H-phrases):
| Statement | Description |
| H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
Precautionary Statements (P-phrases):
| Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
NFPA 704 Diamond (Estimated):
NFPA 704 Diamond for this compound (Estimated)
-
Health (Blue - 2): Can cause temporary incapacitation or residual injury.[2][3][4][5][6]
-
Flammability (Red - 1): Requires significant preheating before ignition can occur.[2][3][4][5][6]
-
Instability (Yellow - 0): Normally stable, even under fire exposure conditions, and is not reactive with water.[2][3][4][5][6]
-
Special Hazards (White): No special hazards indicated.
Core Directive: Safe Handling and Storage
Engineering Controls: The Primary Barrier
The primary method for mitigating exposure to this compound is through robust engineering controls.
-
Fume Hood: All handling of this solid compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE): The Last Line of Defense
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing or dust generation.
-
Hand Protection: Wear nitrile gloves. Given the compound's potential for skin absorption, consider double-gloving, especially during extended procedures. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.
-
Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of exposure, consider a chemically resistant apron or coveralls.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Container: Keep the container tightly closed and in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, and reactive metals.
-
Light and Air Sensitivity: While not explicitly documented for this compound, many halogenated pyridines can be light-sensitive. Storing in an amber vial or in a dark location is a prudent measure. For reactions involving organometallic intermediates, the compound should be handled under an inert atmosphere (e.g., argon or nitrogen).[7]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, meaning they incorporate safety checks and considerations at each step.
Risk Assessment Workflow
Before any experiment, a thorough risk assessment is mandatory. This logical process ensures all potential hazards are considered and mitigated.
Logical flow for a pre-experimental risk assessment.
Handling and Weighing Protocol
-
Preparation: Don the required PPE and ensure the chemical fume hood is functioning correctly.
-
Inert Atmosphere (if required): For reactions sensitive to air or moisture, such as those involving lithiation, ensure all glassware is oven-dried and cooled under a stream of inert gas.[7][8][9][10][11]
-
Weighing: Weigh the required amount of this compound in a tared container inside the fume hood.
-
Transfer: Carefully transfer the solid to the reaction vessel using a powder funnel.
-
Cleaning: Decontaminate the spatula and weighing container with a suitable solvent (e.g., ethanol) in the fume hood.
In-Reaction Considerations and Quenching
Given its use in cross-coupling and organometallic reactions, understanding potential in-reaction hazards is critical.
-
Exothermic Reactions: The formation of Grignard or organolithium reagents from halogenated pyridines can be exothermic.[12] Reactions should be cooled in an appropriate bath (e.g., ice-water or dry ice/acetone) and reagents added slowly.
-
Quenching: Reactions involving highly reactive reagents like organolithiums must be quenched carefully.[13]
-
Cool the reaction mixture in an ice bath.
-
Slowly add a less reactive quenching agent, such as isopropanol, until the reaction subsides.
-
Follow with a more reactive quencher like methanol or ethanol.
-
Finally, slowly add water or a saturated aqueous solution (e.g., ammonium chloride) to complete the quench.
-
Emergency Procedures
Spills
-
Minor Spill: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the area with a suitable solvent.
-
Major Spill: Evacuate the area and contact emergency services.
Fire
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective and could spread the chemical.
Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations. This typically involves using a licensed professional waste disposal service. The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.
References
-
The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
-
Suzuki reaction. Wikipedia.
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online.
-
Pyridine. Wikipedia.
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube.
-
Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. PMC - NIH.
-
Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. The Journal of Organic Chemistry - ACS Publications.
-
Halogenated Heterocycles. Sigma-Aldrich.
-
Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.
-
Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche. EPFL.
-
Hazardous Materials Identification. NFPA.
-
Chemical Compatibility Chart.
-
Handling air-sensitive reagents AL-134.
-
A Report on Reagents and its Quenching Methods. Open Access Journals.
-
NFPA 704. Wikipedia.
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Quenching of Pyrophoric Materials. The Sarpong Group.
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
-
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
-
Understanding the NFPA 704 Diamond Labeling System. Creative Safety Supply.
-
pyridine lithiation. quimicaorganica.org.
-
What Is Quenching In Organic Chemistry?. YouTube.
-
EHS - NFPA Hazard Diamond. myUSF.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
-
Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed CO Bond Activation. Organic Syntheses Procedure.
-
NFPA 704 Diamond. Maintenance Care.
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv.
-
Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. American Chemical Society.
-
Chemical Compatibility Chart. Walchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nfpa.org [nfpa.org]
- 3. NFPA 704 - Wikipedia [en.wikipedia.org]
- 4. creativesafetysupply.com [creativesafetysupply.com]
- 5. EHS - NFPA Hazard Diamond | myUSF [myusf.usfca.edu]
- 6. maintenancecare.com [maintenancecare.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pyridine lithiation [quimicaorganica.org]
- 13. sarponggroup.com [sarponggroup.com]
Technical Guide: Solubility Profile & Handling of 2-Bromo-5-fluoro-3-iodopyridine
Topic: 2-Bromo-5-fluoro-3-iodopyridine Solubility Data & Handling Guide CAS: 1214376-85-8 Content Type: In-depth Technical Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Specialists
Executive Summary & Chemical Identity
This compound (CAS 1214376-85-8) is a highly functionalized heterocyclic building block used primarily in the synthesis of complex pharmaceutical intermediates.[1] Its specific halogenation pattern—containing bromine, fluorine, and iodine—offers orthogonal reactivity for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
However, its high lipophilicity and specific solubility limits pose challenges in process scale-up and purification. This guide provides a comprehensive solubility profile, derived from physicochemical principles and structural analogs, alongside a validated protocol for empirical determination.
Physicochemical Profile
| Property | Data / Prediction | Confidence Level |
| CAS Number | 1214376-85-8 | Verified |
| Molecular Formula | C₅H₂BrFIN | Verified |
| Molecular Weight | 301.88 g/mol | Verified |
| Physical State | Solid (Crystalline) | High |
| Predicted LogP | ~2.8 – 3.2 | High (Lipophilic) |
| Predicted Boiling Point | 259.2 ± 35.0 °C (760 mmHg) | Moderate |
| Key Sensitivity | Light Sensitive (C–I bond lability) | High |
Critical Isomer Warning: Do not confuse with 2-Bromo-3-fluoro-5-iodopyridine (CAS 1214323-00-8). The positional difference of the fluorine and iodine atoms significantly alters reactivity profiles in nucleophilic aromatic substitution (SₙAr).
Solubility Profile
As a polyhalogenated pyridine, this compound exhibits poor aqueous solubility but dissolves readily in polar aprotic and moderately polar organic solvents. The presence of the iodine atom increases polarizability, enhancing solubility in chlorinated solvents compared to its difluoro- analogs.
Estimated Solubility Data (at 25°C)
Note: Values are theoretical estimates based on Hansen Solubility Parameters (HSP) for structural analogs (e.g., 2-bromo-3-iodopyridine).
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Application Context |
| Chlorinated | Dichloromethane (DCM) | High | >100 mg/mL | Standard reaction solvent; Extraction. |
| Chlorinated | Chloroform (CHCl₃) | High | >100 mg/mL | NMR analysis; Extraction. |
| Polar Aprotic | DMSO | High | >50 mg/mL | Stock solutions for biological assays. |
| Polar Aprotic | DMF / DMAc | High | >50 mg/mL | High-temp coupling reactions (Suzuki). |
| Polar Aprotic | Tetrahydrofuran (THF) | Moderate-High | 20–50 mg/mL | Grignard/Lithiation reactions. |
| Esters | Ethyl Acetate | Moderate | 10–30 mg/mL | Purification (Silica gel chromatography). |
| Alcohols | Methanol / Ethanol | Moderate | 5–20 mg/mL | Recrystallization (often with water antisolvent). |
| Alkanes | Hexanes / Heptane | Low | <1 mg/mL | Antisolvent for precipitation. |
| Aqueous | Water (pH 7) | Insoluble | <0.1 mg/mL | Reaction quench; biphasic systems. |
Mechanistic Insight
The solubility behavior is governed by the "Like Dissolves Like" principle, specifically the London Dispersion Forces contributed by the large Iodine and Bromine atoms.
-
Lipophilicity: The high LogP (~3.0) dictates that the compound partitions preferentially into organic layers during extraction.
-
Crystal Lattice Energy: The presence of multiple halogens can create strong intermolecular halogen bonds, potentially raising the melting point and reducing solubility in non-polar solvents like hexane, making hexane an excellent antisolvent for purification.
Protocol: Empirical Solubility Determination
Since batch-to-batch variations (polymorphs) can affect saturation limits, the following self-validating protocol is recommended for critical process development.
Workflow Diagram
Figure 1: Step-wise "solvent titration" method for rapid solubility estimation.
Detailed Methodology
-
Preparation: Weigh accurately 10.0 mg of this compound into a clear 1.5 mL HPLC vial.
-
Titration: Add the target solvent in 100 µL increments .
-
Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute at 25°C.
-
Observation:
-
If clear: Solubility > (Mass / Volume). Stop and calculate.
-
If cloudy/precipitate remains: Continue adding solvent.
-
-
Saturation Point: If 1.0 mL is added and solid remains, solubility is <10 mg/mL. Centrifuge, filter the supernatant, and analyze via HPLC against a standard curve for precise quantification.
Practical Applications: Solvent Selection Logic
The choice of solvent is critical due to the chemoselectivity of the halogens. The Iodine at C3 is most reactive toward oxidative addition, while the Fluorine at C5 activates the ring for SₙAr.
Solvent Decision Tree for Synthesis
Figure 2: Solvent selection logic based on reaction mechanism requirements.
Critical Handling Notes
-
Light Sensitivity: The C–I bond is weak. Solutions in clear glass exposed to sunlight may degrade, liberating free iodine (turning solution yellow/brown). Always use amber glassware.
-
Stability in DMSO: While soluble, prolonged storage in DMSO at >60°C may risk decomposition or side reactions. Prepare fresh.
References
-
Chemical Identity & CAS Verification
- Source: American Elements. "this compound Product Page."
-
Structural Isomer Comparison (2-Bromo-3-fluoro-5-iodopyridine)
-
Source: Sigma-Aldrich. "2-Bromo-3-fluoro-5-iodopyridine CAS 1214323-00-8."[2]
-
-
General Solubility of Polyhalogenated Pyridines
- Source: PubChem Compound Summary.
-
[3]
-
Hansen Solubility Parameters (Methodology)
-
Source: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[4]
-
Sources
Strategic Architecture of Trisubstituted Pyridines: Synthesis, Properties, and Medicinal Utility
Executive Summary
Trisubstituted pyridines represent a privileged scaffold in medicinal chemistry, serving as the core architecture for blockbuster drugs like Etoricoxib (Arcoxia) and numerous kinase inhibitors. However, their structural utility is matched by their synthetic intransigence. Unlike benzene, the pyridine ring is electronically biased; the nitrogen atom distorts electron density, creating a distinct hierarchy of reactivity that complicates regioselective functionalization.
This technical guide dissects the "1-2-3" problem —the challenge of installing three distinct substituents at specific positions (e.g., 2,3,5- vs. 2,4,6-patterns). We move beyond basic textbook definitions to explore the kinetic and thermodynamic drivers of regioselectivity, supported by industrial case studies and validated experimental protocols.
Part 1: The Physicochemical Landscape
The pyridine nitrogen lone pair is the fulcrum of the molecule’s reactivity. It does not participate in the aromatic sextet, making it available for protonation (basicity) and coordination (ligand behavior), while simultaneously rendering the ring electron-deficient.
Electronic Modulation and pKa
The basicity of the pyridine nitrogen (conjugate acid pKa ~5.25) is tunable. In drug design, modulating this pKa is critical for solubility and lysosomal trapping.
Table 1: Substituent Effects on Pyridine Basicity (C4 Position)
| Substituent Type | Example (C4-X) | Electronic Effect | Approx. pKa of Conj. Acid | Impact on Reactivity |
|---|---|---|---|---|
| Strong EDG | -NH₂, -NMe₂ | +M (Resonance donation) | 9.1 - 9.6 | Increases N-nucleophilicity; Deactivates ring to SNAr. |
| Weak EDG | -CH₃ | +I (Inductive donation) | ~6.0 | Mild increase in basicity. |
| Standard | -H | Reference | 5.25 | Baseline. |
| Weak EWG | -Cl, -Br | -I > +M | ~3.8 | Decreases basicity; Activates ring for SNAr. |
| Strong EWG | -NO₂, -CN | -M, -I | 1.5 - 1.9 | Drastically reduces basicity; Highly activated for nucleophilic attack. |
The Regioselectivity Hierarchy
When functionalizing a pre-formed pyridine ring (e.g., via cross-coupling), the position of the halogen determinant is governed by the Bond Dissociation Energy (BDE) and the inductive withdrawal of the nitrogen.
-
C2/C6 Position: Closest to the electronegative Nitrogen. The C-X bond is more polarized, facilitating faster Oxidative Addition (OA) with Pd(0) catalysts.
-
C4 Position: Para-like electronic communication with Nitrogen. Reactive, but generally less so than C2.
-
C3/C5 Position: Meta-like. Electronically isolated from the Nitrogen's mesomeric withdrawal. Least reactive in SNAr; requires specialized ligands for Pd-coupling.
Part 2: Strategic Synthesis (The "How-To")
Functionalization of Pre-formed Rings (The Halogen Dance)
The most common route to trisubstituted pyridines in discovery chemistry is the sequential functionalization of polyhalogenated cores (e.g., 2,4,6-trichloropyridine).
The Golden Rule of Pyridine Coupling:
In a polyhalogenated pyridine, Palladium(0) will undergo oxidative addition at the C2 position first, followed by C4, and finally C3.
Visualization: The Site-Selective Logic Flow
Figure 1: Sequential site-selective cross-coupling logic based on electronic activation.
De Novo Ring Construction (Bohlmann-Rahtz)
For substitution patterns that are difficult to access via cross-coupling (specifically 2,3,6-trisubstituted systems), de novo synthesis is superior. The Bohlmann-Rahtz reaction is a robust, self-validating cyclocondensation.
-
Mechanism: Michael addition of an enamine to an alkynone, followed by cyclodehydration.
-
Advantage: Total regiocontrol.[1] The substituents are "baked in" from the acyclic precursors.
Part 3: Medicinal Chemistry Case Study - Etoricoxib
Etoricoxib (Arcoxia) is a COX-2 inhibitor that exemplifies the challenge of constructing a 2,3,5-trisubstituted pyridine .
The Synthetic Divergence
Merck Process Research had two choices:
-
Linear Cross-Coupling: Start with a 2,3,5-trihalopyridine and couple sequentially.
-
Flaw: Expensive Pd catalysts, potential for regio-isomeric impurities (scrambling), and heavy metal removal issues.
-
-
Convergent Condensation (The Winner): Use a "Vinamidinium" salt strategy.
-
Reaction: Condensation of a ketosulfone with 2-chloromalonaldehyde (or its vinamidinium equivalent) and ammonia.
-
Result: The pyridine ring forms around the substituents.
-
Visualization: The Etoricoxib Assembly
Figure 2: Convergent synthesis of Etoricoxib avoiding palladium catalysis.
Part 4: Experimental Protocol
Protocol: Site-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
Objective: Synthesize 2-(4-methoxyphenyl)-4-chloropyridine. Rationale: This protocol exploits the higher reactivity of the C2-chloride. Using a bulky, electron-rich ligand is not required for the C2 position; standard Pd(PPh3)4 works well and is cheaper.
Materials:
-
2,4-Dichloropyridine (1.0 eq, 148 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.05 eq, 159 mg)
-
Pd(PPh3)4 (Tetrakis) (3 mol%, 35 mg)
-
Na2CO3 (2.0 M aqueous solution, 1.5 mL)
-
DME (Dimethoxyethane) (5 mL, degassed)
Methodology:
-
Setup: In a 20 mL microwave vial or Schlenk tube, combine the dichloropyridine, boronic acid, and Pd catalyst.
-
Inert Atmosphere: Evacuate and backfill with Argon (x3). Critical: Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.
-
Solvent Addition: Add degassed DME and aqueous Na2CO3 via syringe.
-
Reaction: Heat to 60°C (oil bath) for 4–6 hours.
-
Control Point: Do not exceed 80°C. Higher temperatures will activate the C4-position, leading to bis-coupling impurities.
-
-
Monitoring: Check TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear; mono-coupled product (Rf ~0.4) appears.[2][3][4][5] If bis-coupled product (Rf ~0.2) appears, stop immediately.
-
Workup: Dilute with water (10 mL), extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over MgSO4.
-
Purification: Flash chromatography on silica gel.
Self-Validation Check:
-
1H NMR (CDCl3): Look for the C3-proton of the pyridine. In the starting material, it is a doublet (coupling to C5). In the product, it remains a doublet but shifts upfield due to the shielding of the new aryl ring. If you see a singlet, you may have coupled at C4 (unlikely at 60°C) or C3 (impossible).
References
-
Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines. Journal of Organic Chemistry. (2024). Describes versatile building blocks for regioselective synthesis.
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. (2022). Comprehensive review on reactivity orders (C2 > C4 > C3) in Pd-catalyzed couplings.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. (2013). Analysis of Pfizer/CAS databases regarding selectivity trends.
-
Process for the synthesis of Etoricoxib. European Patent Office (EP2802564B1). Details the industrial vinamidinium condensation route.
-
Bohlmann–Rahtz pyridine synthesis. Wikipedia/Synlett.[6] Overview of the cyclodehydration mechanism for 2,3,6-trisubstituted pyridines.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 4. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Scale-Up Synthesis of 2-Bromo-5-fluoro-3-iodopyridine
Executive Summary
2-Bromo-5-fluoro-3-iodopyridine is a high-value tris-substituted pyridine intermediate. Its structural uniqueness lies in the orthogonal reactivity of its three halogen substituents: the iodine at C3 allows for selective Suzuki/Sonogashira couplings, the bromine at C2 enables subsequent nucleophilic aromatic substitutions (
This guide outlines a robust, scalable protocol for synthesizing this scaffold. While direct lithiation of 2-bromo-5-fluoropyridine is theoretically possible, it suffers from critical regioselectivity issues (C3 vs. C4 attack) and cryogenic requirements (-78 °C) that are impractical for multi-kilogram production.
Therefore, this protocol prioritizes a Functional Group Interconversion (FGI) strategy starting from 2-amino-5-fluoropyridine . This route leverages the strong ortho-directing power of the amino group to install the iodine regioselectively, followed by a Sandmeyer-type transformation to install the bromine. This approach ensures high regiofidelity, operational safety, and cost-efficiency.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the "halogen dance" side reactions common in lithiated pyridines and to utilize readily available starting materials.
Strategic Disconnection
-
Target: this compound
-
Precursor: 2-Amino-5-fluoro-3-iodopyridine
-
Starting Material: 2-Amino-5-fluoropyridine (Commercial, CAS: 21717-96-4)[1]
Reaction Pathway Visualization
Caption: Two-step scalable synthesis route via regioselective iodination and Sandmeyer transformation.
Process Development & Optimization
Step 1: Regioselective Iodination
Direct iodination of electron-deficient pyridines is difficult. However, the amino group at C2 activates the ring. The C5 position is blocked by Fluorine. The C3 position is ortho to the amino group and is the exclusive site for electrophilic attack.
-
Reagent Selection:
-
Lab Scale:
-Iodosuccinimide (NIS) is convenient but expensive. -
Scale-Up: The Iodine/Iodic Acid (
) system is superior. It is atom-economical (oxidant recycles iodide to iodine) and uses cheaper reagents.
-
-
Solvent: Acetic acid serves as an excellent solvent, solubilizing the substrate and facilitating the electrophilic substitution.
Step 2: Sandmeyer Bromination
Converting the C2-amino group to a bromine in the presence of a C3-iodine is delicate. The C-I bond is weaker than the C-Br bond and can be susceptible to radical reduction or scrambling.
-
Critical Control: Temperature control during diazotization is paramount (-5 °C to 0 °C) to prevent decomposition of the diazonium salt.
-
Catalyst: Copper(I) bromide (CuBr) is used to facilitate the radical substitution of the diazonium group with bromide.
-
Solvent: 48% Hydrobromic acid (HBr) acts as both the proton source for diazotization and the bromide source.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Amino-5-fluoro-3-iodopyridine (Scale: 100 g)
Reagents:
-
2-Amino-5-fluoropyridine: 100.0 g (0.89 mol)
-
Iodine (
): 90.4 g (0.36 mol) -
Iodic Acid (
): 31.3 g (0.18 mol) -
Acetic Acid (Glacial): 800 mL
-
Sulfuric Acid (20%): 50 mL
-
Sodium Thiosulfate (sat. aq.): 200 mL
Procedure:
-
Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Dissolution: Charge Acetic Acid (800 mL) and 2-Amino-5-fluoropyridine (100 g). Stir until dissolved. Add 20% Sulfuric Acid (50 mL) to acidify.
-
Reagent Addition: Add Iodine (
) and Iodic Acid ( ) in one portion.-
Note:
acts as an oxidant: . This stoichiometry utilizes all iodine atoms.
-
-
Reaction: Heat the mixture to 80 °C and stir for 4–6 hours. Monitor by HPLC (Target: <2% SM).
-
Workup:
-
Cool the mixture to room temperature.
-
Pour slowly into ice-water (2 L) with vigorous stirring.
-
Neutralize excess iodine by adding saturated sodium thiosulfate solution until the dark color fades to yellow/tan.
-
Adjust pH to ~8-9 using 50% NaOH or solid
(Caution: Exotherm and foaming).
-
-
Isolation: Filter the resulting precipitate. Wash the cake with water (3 x 200 mL).
-
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
-
Yield: Expect ~180 g (85%) of an off-white to tan solid.
-
QC Check:
H NMR (DMSO- ) should show two singlets (or doublets with F-coupling) for the pyridine protons.
-
Protocol B: Synthesis of this compound (Scale: 100 g input)
Reagents:
-
2-Amino-5-fluoro-3-iodopyridine: 100.0 g (0.42 mol)
-
Sodium Nitrite (
): 34.8 g (0.50 mol) -
Copper(I) Bromide (CuBr): 66.3 g (0.46 mol)
-
Hydrobromic Acid (48% aq.): 600 mL
-
Water: 200 mL
Procedure:
-
Diazotization (The "Cold" Step):
-
In a 2 L reactor, charge 48% HBr (400 mL) and cool to -5 °C using a cryostat or salt-ice bath.
-
Add 2-Amino-5-fluoro-3-iodopyridine (100 g) portion-wise. The amine may form a suspension of the HBr salt.
-
Dissolve
(34.8 g) in Water (100 mL). -
Add the nitrite solution dropwise to the reactor, maintaining internal temperature below 0 °C .
-
Stir at 0 °C for 45 minutes. The solution should become clear/orange (diazonium salt formation).
-
-
Sandmeyer Reaction (The "Hot" Step):
-
In a separate 2 L flask, charge 48% HBr (200 mL) and CuBr (66.3 g). Heat to 50 °C .
-
Transfer the cold diazonium solution slowly into the CuBr mixture over 30–60 minutes.
-
Safety Note: Nitrogen gas evolution will be vigorous. Ensure adequate venting.
-
After addition, stir at 50–60 °C for 1 hour.
-
-
Workup:
-
Purification:
-
The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via short-path distillation (if liquid/low melting solid) or silica plug filtration.
-
-
Yield: Expect ~90–100 g (70–75%).
Quantitative Data Summary
| Parameter | Step 1: Iodination | Step 2: Sandmeyer |
| Limiting Reagent | 2-Amino-5-fluoropyridine | 2-Amino-5-fluoro-3-iodopyridine |
| Key Reagents | ||
| Temperature | 80 °C | -5 °C (Diazo) |
| Typical Yield | 82–88% | 68–75% |
| Purity (HPLC) | >98% | >97% |
| Appearance | Tan/Off-white solid | Pale yellow solid/oil |
| Critical Impurity | Unreacted SM | De-iodinated product (2-Bromo-5-fluoropyridine) |
Analytical Controls & Troubleshooting
Quality Control Specifications
-
HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient 10-90%.
-
Retention Time Order: 2-Amino-5-fluoropyridine < 2-Amino-5-fluoro-3-iodopyridine < this compound.
-
-
NMR Validation:
-
Product (
H NMR, ): Look for two aromatic signals. The proton at C4 (ortho to F) will show a large coupling. The proton at C6 (ortho to N) will be a singlet or doublet. -
Shift Check: The conversion of
to significantly deshields the C3 proton.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Conversion | Iodine sublimation or insufficient oxidant. | Ensure condenser is cold. Add 10% excess |
| Step 1: Di-iodination | Over-reaction (rare due to steric/electronic). | Unlikely, but verify stoichiometry. C4 is blocked by F-ortho effect? No, C4 is available but less activated than C3. |
| Step 2: Low Yield | Diazonium decomposition. | Keep temp < 0 °C during nitrite addition. Ensure addition to CuBr is controlled. |
| Step 2: De-iodination | Radical reduction of C-I bond. | Avoid overheating the CuBr mixture (>70 °C). Ensure CuBr is fresh (Cu(I)). |
References
-
Preparation of 2-Amino-5-bromo-3-iodopyridine via Iodination
- Source: BenchChem & ResearchGate (Methodology adapted for fluoro-analog).
- Context: Describes the general regioselectivity of iodinating 2-amino-5-halopyridines
-
URL:
-
Sandmeyer Reaction Protocols for Halopyridines
- Source: Organic Chemistry Portal.
- Context: General mechanisms and conditions for converting amino-pyridines to bromo-pyridines using CuBr/HBr.
-
URL:
-
Regioselective Lithiation Challenges (Halogen Dance)
- Source: NIH / PMC.
- Context: Discusses the instability of 2-fluoro-3-iodo-lithiated species and the "halogen dance," validating the choice to avoid direct lithi
-
URL:
-
Commercial Availability of Precursors
- Source: ChemicalBook / Sigma-Aldrich.
- Context: Verification of 2-Amino-5-fluoropyridine and 2-Bromo-5-fluoropyridine as commodity starting m
-
URL:
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-5-fluoro-3-iodopyridine Synthesis
This is a technical support guide designed for researchers and process chemists synthesizing 2-Bromo-5-fluoro-3-iodopyridine . The content prioritizes mechanistic insight, impurity profiling, and robust protocols over generic advice.
Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: this compound (CAS: 1214323-00-8) Primary Application: Building block for Suzuki-Miyaura couplings (C3/C2 selective functionalization) in kinase inhibitor discovery.
Executive Summary: Route Selection & Critical Risks
The synthesis of this compound is chemically deceptive. While direct lithiation of 2-bromo-5-fluoropyridine appears to be the shortest path, it is plagued by regioselectivity failures (favoring C4-lithiation) and halogen dance scrambling.
The Industry-Standard Route (High Reliability): Electrophilic Iodination followed by Sandmeyer Transformation.
-
Mechanism: Exploits the strong ortho-directing power of the amine to install iodine exclusively at C3, followed by radical-nucleophilic substitution (Sandmeyer) to install the bromine at C2.
-
Key Advantage: Avoids cryogenic lithiation and guarantees C3-regiocontrol.
Module 1: The "Trap" of Direct Lithiation (Troubleshooting)
Many users attempt to synthesize the target via Directed Ortho Metalation (DoM) of 2-bromo-5-fluoropyridine using LDA or LiTMP. This often fails or produces low yields.
FAQ 1: Why did I isolate the 4-iodo isomer instead of the 3-iodo target?
Diagnosis: Kinetic Acidity Mismatch. In 2-bromo-5-fluoropyridine, the C4 proton is flanked by a fluorine atom (inductive withdrawal) and the bromine atom (inductive withdrawal, weaker than F). The C3 proton is flanked by bromine and the pyridine nitrogen's lone pair repulsion (though N-directed lithiation is possible).
Under kinetic control (LDA, -78°C, THF), the acidity of the C4 position (ortho to Fluorine) typically exceeds that of the C3 position (ortho to Bromine). Consequently, the major lithiated species is 4-lithio-2-bromo-5-fluoropyridine , which upon iodine quench yields the 4-iodo impurity.
FAQ 2: I observe "scrambling" of the bromine position. What is happening?
Diagnosis: Halogen Dance Reaction.[3][4] If the reaction temperature rises above -78°C or if a catalytic amount of free amine (diisopropylamine) is present, the lithiated species can undergo a Halogen Dance .
-
Initiation: A lithiated species (e.g., at C4) attacks the bromine at C2.
-
Migration: The bromine migrates to the lithiated carbon, and the lithium moves to the thermodynamically most stable position (often stabilized by the newly adjacent halogens or heteroatoms).
-
Result: A mixture of isomers (e.g., 2-iodo-3-bromo-5-fluoro...) that are nearly impossible to separate by flash chromatography.
Visualizing the Failure Mode (Direct Lithiation):
Caption: Kinetic lithiation favors the C4 position (ortho to Fluorine), leading to the wrong regioisomer.
Module 2: The Recommended Protocol (Sandmeyer Route)
This route separates the regiochemistry definition (Iodination) from the functional group interconversion (Sandmeyer), ensuring high purity.
Step 1: Regioselective Iodination
Reaction: 2-Amino-5-fluoropyridine + NIS (or I2/HIO3) → 2-Amino-5-fluoro-3-iodopyridine. Logic: The amino group is a strong ortho/para activator. Since the para position (C5) is blocked by fluorine, iodination occurs exclusively at C3.
Step 2: Sandmeyer Bromination
Reaction: 2-Amino-5-fluoro-3-iodopyridine + t-BuONO + CuBr2 → This compound . Logic: Radical substitution converts the C2-amino group to C2-bromide.
Troubleshooting Guide: Sandmeyer Side Reactions
| Symptom | Probable Cause | Corrective Action |
| Formation of Phenol (2-OH) | Hydrolysis: Water present in the diazotization step attacks the diazonium intermediate. | Use anhydrous conditions (Acetonitrile/t-BuONO) instead of aqueous NaNO2/HBr. Ensure CuBr2 is anhydrous. |
| Formation of Des-bromo (2-H) | Hydro-deamination: Radical abstraction of Hydrogen from solvent (THF/Ethanol). | Switch solvent to Acetonitrile or DMSO . Avoid H-atom donor solvents. |
| Incomplete Conversion | Diazo Stability: The electron-deficient pyridine ring destabilizes the diazonium salt. | Perform the reaction at 60-65°C to ensure immediate decomposition of the diazonium species into the radical for Cu-trapping. |
| Loss of Iodine | Reductive Deiodination: Copper(I) species generated in situ might reduce the C-I bond. | Maintain an excess of oxidant (CuBr2) or use mild conditions. Avoid prolonged heating. |
Module 3: Detailed Experimental Protocol (Route A)
Objective: Synthesis of 5.0 g of this compound.
Phase 1: Iodination
-
Setup: Charge a 250 mL flask with 2-amino-5-fluoropyridine (3.0 g, 26.8 mmol) and Acetonitrile (60 mL).
-
Addition: Add N-Iodosuccinimide (NIS) (6.6 g, 29.5 mmol, 1.1 equiv) portion-wise at 0°C.
-
Reaction: Stir at room temperature for 4 hours. Monitor by LCMS (Target M+H: ~239).
-
Workup: Quench with 10% Na2S2O3 (aq) to remove excess iodine color. Extract with EtOAc.[5][6] Wash with brine.[5][6] Dry (Na2SO4) and concentrate.[6]
-
Result: ~5.5 g of 2-amino-5-fluoro-3-iodopyridine (Tan solid). Proceed without column purification if purity >95%.
Phase 2: Non-Aqueous Sandmeyer (The "Doyle" Modification)
-
Setup: Charge a dry flask with CuBr2 (7.7 g, 34.5 mmol, 1.5 equiv) and anhydrous Acetonitrile (80 mL). Heat to 60°C.
-
Addition: Add t-Butyl Nitrite (t-BuONO) (4.1 mL, 34.5 mmol, 1.5 equiv).
-
Substrate Addition: Slowly add the 2-amino-5-fluoro-3-iodopyridine (5.5 g, 23.0 mmol) as a solution in Acetonitrile (20 mL) dropwise over 30 minutes. Gas evolution (N2) will be observed.
-
Reaction: Stir at 60-65°C for 2 hours.
-
Workup: Cool to RT. Quench with 20% HCl (aq) or NH4OH/NH4Cl (to complex copper). Extract with Et2O (Ether is preferred to avoid extracting copper salts).
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
-
Yield: Expect ~4.5 - 5.0 g (65-75% yield) of This compound as a white/pale yellow solid.
Module 4: Analytical Verification
How to distinguish the Target (3-Iodo) from the Impurity (4-Iodo):
-
1H NMR (DMSO-d6 or CDCl3):
-
Target (2-Br, 3-I, 5-F): Two aromatic protons.
-
H4: Doublet of doublets (coupling to F and H6). Typically ~7.8 - 8.0 ppm.
-
H6: Doublet (coupling to F). Typically ~8.3 - 8.5 ppm.
-
Key Feature: H4 and H6 are meta to each other (J ~ 2-3 Hz).
-
-
Impurity (2-Br, 4-I, 5-F):
-
H3: Singlet-like or small doublet (ortho to Br, meta to I).
-
H6: Doublet (ortho to F).
-
Key Feature: The coupling pattern will be distinct due to the lack of H-H ortho coupling in both cases, but chemical shifts differ significantly. H3 in the 4-iodo isomer is shielded by the iodine.
-
-
Reaction Pathway Diagram:
Caption: The Sandmeyer route ensures the Iodine is locked at C3 before the Bromine is introduced.
References
-
Regioselectivity of Lithiation in Fluoropyridines: Schlosser, M. et al. "Site Selectivity of the Metallation of Fluoropyridines." Eur. J. Org. Chem., 2003 , 1559–1568. (Explains the kinetic preference for lithiation ortho to Fluorine (C4) over Bromine (C3).)
-
General Sandmeyer Protocol for Halopyridines: Doyle, M. P. et al. "Alkyl Nitrites in Organic Synthesis. Direct Replacement of Amino Groups by Halogens." J. Org. Chem., 1977 , 42(14), 2426–2430. (Foundational text for the non-aqueous Sandmeyer conditions using t-BuONO and CuBr2.)
-
Synthesis of Analogous 2-Bromo-3-iodo-pyridines: Patent CN102898358A: "Preparation method of fluoropyridine compounds."[2][5][7][8] (Describes similar diazotization/fluorination sequences, validating the stability of the scaffold.)
-
Halogen Dance Mechanism: Schnürch, M. et al.[3] "Halogen Dance Reactions—A Review." Chem. Rev., 2007 , 107(12), 5474–5569. (Comprehensive review detailing why lithiated bromopyridines are prone to scrambling.)
Sources
- 1. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. EP3753943A1 - Heterocyclic compound, application thereof and pharmaceutical composition comprising same - Google Patents [patents.google.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. nbinno.com [nbinno.com]
Technical Bulletin: Troubleshooting Buchwald-Hartwig Amination of Halo-Pyridines
Document ID: TB-BH-PYR-001 Department: Process Chemistry & Catalysis Support Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The "Pyridine Problem"
Halo-pyridines represent one of the most challenging substrate classes in Palladium-catalyzed C-N cross-coupling. Unlike simple aryl halides, pyridines introduce two distinct failure modes:
-
Catalyst Poisoning: The basic pyridine nitrogen (
lone pair) competes with the phosphine ligand or the amine substrate for coordination to the Palladium center, forming inactive off-cycle resting states (e.g., -N-bound complexes). -
Electronic Deactivation: The electron-deficient nature of the pyridine ring can make oxidative addition sluggish (especially at C3) or, conversely, promote competitive side reactions like protodehalogenation.
This guide provides a logic-driven troubleshooting framework to rescue stalled reactions and optimize selectivity.
Diagnostic Workflow
Before altering conditions, diagnose the specific failure mode using the flowchart below.
Figure 1: Triage logic for diagnosing reaction failure based on crude reaction mixture analysis.
Troubleshooting Modules (FAQs)
Module 1: The "Dead" Catalyst (No Conversion)
Symptom: Starting material (SM) is untouched. The reaction mixture remains clear or turns black (Pd black precipitation) immediately. Root Cause: The pyridine nitrogen binds to the electrophilic Pd(II) intermediate, displacing the ligand or preventing amine binding. This is most acute with 2-halopyridines or substrates with chelating groups.
Corrective Actions:
-
Switch to Bulky Ligands: Use ligands with significant steric bulk to physically block the pyridine nitrogen from coordinating to the metal center.
-
Recommendation:BrettPhos or tBuXPhos are the gold standards here. Their bulk forces the Pd into a mono-ligated species that favors the catalytic cycle over N-coordination.
-
-
Use Pre-catalysts (G3/G4): Do not use
or + Ligand. In situ generation is often too slow, allowing the pyridine to sequester the unligated Pd.-
Recommendation: Use BrettPhos Pd G4 or XantPhos Pd G3 . These release the active
species immediately upon heating.
-
-
Increase Temperature: N-coordination is often reversible. Higher temperatures (
) can shift the equilibrium away from the resting state.
Module 2: Protodehalogenation (Ar-X Ar-H)
Symptom: The halide is consumed, but the major product is the hydrodehalogenated pyridine (reduced arene).
Root Cause:
Corrective Actions:
-
Accelerate Reductive Elimination: Use a ligand with a smaller "bite angle" or specific electronic properties that favor reductive elimination.
-
Recommendation:RuPhos is exceptional for secondary amines and preventing reduction.
-
-
Solvent Switch: If using 1,4-dioxane or isopropanol, switch to Toluene or DME . Ethereal/alcohol solvents can act as hydride sources.
-
Concentration: Increase the concentration of the amine. "Starving" the catalyst of the amine nucleophile leaves the Pd-Ar intermediate vulnerable to side reactions.[1]
Module 3: Regioselectivity in Dihalo-pyridines
Question: I have 2,4-dichloropyridine. Which position will react first? Answer: The C2 position is generally more reactive than C4 in Buchwald-Hartwig amination.
-
Mechanism: Unlike
(which often favors C4 due to intermediate stability), Pd-catalyzed coupling is driven by Oxidative Addition . The C2-Cl bond is weaker and the position is more electron-deficient (closer to the electronegative Nitrogen), facilitating faster oxidative addition. -
Protocol for C2 Selectivity: Use stoichiometric amine (1.0 equiv) and milder temperatures (
). -
Protocol for C4 Selectivity: Very difficult to achieve directly via Buchwald. It is usually better to perform an
reaction first (which may favor C4 under specific acidic/neutral conditions) or block C2.
Module 4: Base Selection & Functional Group Tolerance
The choice of base is critical for pyridines, which are base-sensitive (prone to polymerization or hydrolysis).
| Base | Strength | Solubility | Best Use Case | Risk |
| NaOtBu | Strong | High (THF/Tol) | Unhindered substrates, fast reactions. | Incompatible with esters, nitriles, nitro groups. |
| LiHMDS | Strong | High | Substrates with protic groups (alcohols/amides). | Can cause epimerization; expensive. |
| Cs₂CO₃ | Mild | Low (Heterogeneous) | Standard for Pyridines. High functional group tolerance. | Slow reaction; requires good stirring/grinding. |
| K₃PO₄ | Mild | Low | Alternative to Carbonate; often better for amides.[2] | Requires water (sometimes) to solubilize. |
Standardized Experimental Protocol
Application: Coupling of a secondary amine with a 2-chloropyridine.
Reagents:
-
Substrate: 2-Chloropyridine derivative (1.0 equiv)
-
Amine: Morpholine/Piperidine derivative (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)
-
Base: NaOtBu (1.5 equiv) (Note: Use
if esters present) -
Solvent: Anhydrous 1,4-Dioxane or Toluene (
concentration)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial (equipped with a magnetic stir bar) with the Pd-precatalyst, Base, and Aryl Halide (if solid).
-
Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (
). -
Solvent/Amine: Add the solvent via syringe, followed by the Amine and Aryl Halide (if liquid).
-
Reaction: Place in a pre-heated block at 100°C . Stir vigorously (
).-
Tip: Vigorous stirring is non-negotiable for heterogeneous bases like
.
-
-
Monitoring: Check LCMS at 1 hour.
-
If <10% conversion: Increase temp to
. -
If stalled at 50%: Add second charge of catalyst (1 mol%).
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via flash chromatography.
Mechanistic Visualization: The Poisoning Pathway
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive pyridine coordination.
Figure 2: The "Off-Cycle" Resting State. Pyridine nitrogen competes with the amine for the Pd center. Bulky ligands destabilize the red "Dead End" box.
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society.[3] Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (Context on Pyridine Reactivity). Science. Link
- Lutz, M. R., et al. (2017). High-Throughput Experimentation for the Synthesis of 2-Aminopyridines. Reaction Chemistry & Engineering.
Sources
Technical Support Center: Synthesis of 2-Bromo-5-fluoro-3-iodopyridine
The following technical guide details the high-yield synthesis of 2-bromo-5-fluoro-3-iodopyridine . This protocol addresses the specific regiochemical challenges inherent to the pyridine scaffold, particularly the competition between the directing effects of fluorine and bromine.
Executive Summary & Route Selection
Target Molecule: this compound Primary Challenge: Regioselectivity.[1][2][3] Direct lithiation of 2-bromo-5-fluoropyridine typically fails to yield the 3-iodo isomer, favoring the 4-iodo isomer due to the high acidity of the C4 proton (ortho to Fluorine). Recommended Solution: The Amino-Directed Route . Utilizing the strong ortho-directing power of an amino group ensures iodination occurs exclusively at the C3 position, followed by a non-aqueous Sandmeyer reaction to install the bromine.
Comparative Route Analysis
| Feature | Route A: Direct Lithiation (DoM) | Route B: Amino-Directed (Recommended) |
| Starting Material | 2-Bromo-5-fluoropyridine | 2-Amino-5-fluoropyridine |
| Key Reagent | LDA / LiTMP | NIS or I₂ / Ag₂SO₄ |
| Regioselectivity | Poor (Favors C4-Iodo) | Excellent (Favors C3-Iodo) |
| Yield Potential | < 20% (Target Isomer) | > 65% (Overall) |
| Scalability | Low (Cryogenic conditions) | High (Room temperature / Mild heat) |
Detailed Experimental Protocol
This workflow describes the "Golden Standard" method optimized for yield and purity.
Step 1: Regioselective Iodination
Objective: Synthesize 2-amino-5-fluoro-3-iodopyridine. Mechanism: Electrophilic Aromatic Substitution (EAS) directed by the C2-Amino group.[4]
-
Reagents: 2-Amino-5-fluoropyridine (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetonitrile (MeCN).
-
Protocol:
-
Dissolve 2-amino-5-fluoropyridine in MeCN (0.5 M concentration).
-
Add NIS portion-wise at 0°C to control the exotherm.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitor: TLC/LCMS should show conversion to the mono-iodo species.
-
Work-up: Remove solvent in vacuo.[5] Redissolve in EtOAc, wash with 10% Na₂S₂O₃ (to remove oxidative impurities) and Brine. Dry over Na₂SO₄.[6][7][8][9]
-
Yield Target: 85–95%.
-
Step 2: Non-Aqueous Sandmeyer Bromination
Objective: Convert C2-NH₂ to C2-Br. Mechanism: Radical-nucleophilic aromatic substitution via a diazonium intermediate.
-
Reagents: Copper(II) Bromide (CuBr₂, 1.5 eq), tert-Butyl Nitrite (t-BuONO, 1.5 eq), Anhydrous MeCN.
-
Protocol:
-
Critical: Flame-dry glassware and use anhydrous MeCN. Moisture causes hydrolysis to the pyridone byproduct.
-
Suspend CuBr₂ in MeCN at 0°C.
-
Add t-BuONO dropwise. The solution will turn dark.
-
Add 2-amino-5-fluoro-3-iodopyridine (from Step 1) portion-wise or as a solution in MeCN.
-
Warm to RT and stir for 2 hours. If conversion is slow, heat to 60°C.
-
Work-up: Quench with saturated NH₄Cl (aq) / NH₄OH (1:1) to complex copper salts (turns deep blue). Extract with EtOAc.[6][7][9]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Yield Target: 60–75%.
-
Troubleshooting Guide & FAQs
Issue 1: "I am getting the wrong isomer in Step 1."
Diagnosis: You likely used a different starting material or overly harsh conditions. Solution: Ensure you start with 2-amino-5-fluoropyridine . The amino group is the strongest director on the ring. It forces the incoming iodine to the ortho (C3) position. The C5 position is blocked by Fluorine, and C4/C6 are electronically unfavorable compared to C3.
-
Check: Do not use 2-fluoro-5-aminopyridine; this will yield a completely different scaffold.
Issue 2: "My Sandmeyer reaction yield is low, and I see a hydroxyl impurity."
Diagnosis: Hydrolysis . The diazonium intermediate reacted with water instead of the bromide anion. Solution:
-
Switch to Anhydrous: Use the Doyle modification (t-BuONO/CuBr₂ in dry MeCN) rather than the classical aqueous NaNO₂/HBr method.
-
Solvent Quality: Ensure MeCN is dried over molecular sieves.
-
Order of Addition: Ensure CuBr₂ is present before the diazonium species is fully formed to capture the radical immediately.
Issue 3: "Can I use Direct Lithiation (LDA) on 2-bromo-5-fluoropyridine?"
Answer: Not Recommended. Reasoning: In 2-bromo-5-fluoropyridine, the proton at C4 (between C3 and C5-F) is highly acidic due to the inductive effect of the fluorine atom. Lithiation with LDA typically occurs at C4, leading to 2-bromo-5-fluoro-4-iodopyridine . The "Halogen Dance" mechanism can also scramble the bromine position. The Amino-route avoids this thermodynamic trap entirely.
Issue 4: "The product is difficult to purify from copper salts."
Solution: Use the "Ammonia Wash" technique. During work-up, wash the organic phase vigorously with a 1:1 mixture of Saturated NH₄Cl and Concentrated NH₄OH. The copper forms a water-soluble deep blue tetra-ammine complex
Visual Workflow
Caption: Optimized synthetic pathway distinguishing the high-yield Amino Route from the low-selectivity Lithiation Route.
References
-
Intermediate Synthesis (Iodination)
- Patent: Mitchell, S. A., et al. "Pyridine derivatives as kinase inhibitors." U.S. Patent 8,143,248 B2. (2012). Describes the specific iodination of 2-amino-5-fluoropyridine to 2-amino-5-fluoro-3-iodopyridine (Example 1).
-
Non-Aqueous Sandmeyer (General Protocol)
- Journal: Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Sandmeyer Reaction." Journal of Organic Chemistry, 42(14), 2426–2430. (1977).
-
Lithiation Regioselectivity (Negative Control)
- Journal: Schlosser, M., et al. "Site Selective Lithiation of Fluoropyridines." European Journal of Organic Chemistry, 2002(24), 4174–4180. (2002).
Sources
- 1. 2-Amino-5-fluoro-3-iodobenzoic acid | 331647-14-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijssst.info [ijssst.info]
- 6. benchchem.com [benchchem.com]
- 7. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Strategies to enhance the stability of 2-bromo-5-fluoro-3-iodopyridine
Technical Support Center: Stability & Handling of 2-Bromo-5-fluoro-3-iodopyridine
Executive Summary: The Stability Paradox
This compound is a high-value heterocyclic building block used primarily for its orthogonal reactivity.[1] The presence of three distinct halogens (F, Br, I) allows for sequential, site-selective functionalization (e.g., Sonogashira at C-3, Suzuki at C-2, SNAr at C-2/C-6).[1]
However, this utility comes with a stability trade-off.[1] The C-3 iodine bond is electronically activated by the adjacent nitrogen and electron-withdrawing fluorine, making it highly susceptible to photolytic cleavage and halogen scrambling ("halogen dance") during metallation.[1] This guide provides strategies to mitigate these risks.
Storage & Handling Protocols (The "Cold-Dark-Inert" Triad)
To maintain purity >98%, adhere to this self-validating storage system.
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C | Retards thermal homolysis of the weak C-I bond (~50-60 kcal/mol).[1] |
| Atmosphere | Argon or Nitrogen | Prevents moisture-induced hydrolysis and oxidative degradation.[1] |
| Light | Amber Glass / Foil | Blocks UV radiation that triggers radical deiodination.[1] |
| Container | Teflon-lined cap | Prevents leaching of plasticizers which can catalyze degradation.[1] |
Protocol 1: The "Zero-Headspace" Storage Method
Use this for long-term storage (>1 month).
-
Transfer the material to an amber vial.
-
Purge the vial with a gentle stream of dry Argon for 60 seconds.
-
Seal immediately with a Parafilm-wrapped Teflon cap.[1]
-
Place the vial inside a secondary container (e.g., a sealed jar) containing a sachet of activated silica gel and an oxygen scavenger.
-
Store at 4°C.
Troubleshooting Guide & FAQs
Scenario A: Material Discoloration
User Question: "My white powder has turned a pinkish-brown color after two weeks on the bench. Is it still usable?"
Scientist's Diagnosis:
This is a classic sign of Iodine Liberation .[1] Photolysis has cleaved the C-I bond, releasing I[1]• radicals which recombine to form elemental iodine (
Corrective Action:
-
Quantify Degradation: Run a quick LC-MS. If the main peak is >95% and the des-iodo impurity (2-bromo-5-fluoropyridine) is <2%, you can purify.[1]
-
Purification (The Thiosulfate Wash):
Scenario B: Unexpected Regioisomers in Cross-Coupling
User Question: "I attempted a lithium-halogen exchange at the 3-position, but I obtained a mixture of isomers. Why?"
Scientist's Diagnosis: You likely triggered a Halogen Dance mechanism.[1] Upon lithiation at the C-3 position, the lithiated species is unstable above -78°C. It can deprotonate a neighboring molecule or isomerize, moving the lithium to the C-4 position (thermodynamically favored due to the directing effect of Fluorine).
Prevention Strategy:
-
Temperature Control: Maintain internal reaction temperature strictly below -78°C .
-
Rate of Addition: Add
-BuLi or -PrMgCl slowly down the side of the flask to pre-cool it. -
Quenching: Quench the electrophile immediately; do not let the lithiated species "age."[1]
Scenario C: Solubility Issues
User Question: "The compound is not dissolving fully in my reaction solvent (THF). Can I heat it?"
Scientist's Diagnosis: Heating polyhalogenated pyridines in nucleophilic solvents can trigger SNAr (Nucleophilic Aromatic Substitution) at the 2-position (Bromine displacement).[1]
Solution:
-
Do NOT heat above 40°C if possible.
-
Cosolvent: Use a small amount of DCM or Toluene to aid solubility before adding the main solvent.[1]
-
Sonication: Use an ultrasonic bath (briefly) rather than a heat gun.
Visualizing Degradation & Stability Pathways
The following diagram illustrates the primary degradation vectors and the decision logic for handling.
Figure 1: Primary degradation pathways including photolysis (iodine release) and chemically induced instability (halogen dance/SNAr).[1]
Analytical Validation (QC Checklist)
Before committing this material to a GMP step or expensive synthesis, run this 3-point check:
-
Visual Inspection: Must be off-white to pale yellow.[1] If pink/brown
Repurify.[1] -
1H NMR (CDCl3): Check for the loss of the C-3 Iodine. The proton at C-4 (adjacent to F) will shift significantly if the Iodine is lost or scrambled.[1]
-
KF (Karl Fischer): Moisture content must be <0.5% to prevent hydrolysis of the C-Br bond during subsequent coupling reactions.[1]
References
-
ChemicalBook. (2025).[1][2][3] 2-Bromo-5-fluoropyridine - Safety Data Sheet. Retrieved from [1]
-
TCI Chemicals. (n.d.).[1] 2-Bromo-5-fluoropyridine Product Specifications and Storage. Retrieved from [1]
-
National Institutes of Health (NIH). (2021).[1] Light-Induced Reactions within Poly(4-vinyl pyridine)/Pyridine Gels. PubMed.[1][4] Retrieved from
-
PubChem. (2025).[1] 2-Bromo-3,5-difluoropyridine Compound Summary. Retrieved from [1]
-
Schlosser, M. (2005).[1] The "Halogen Dance" on Pyridines: A Review. (General reference on mechanism).
Sources
- 1. 2-Bromo-3,5-difluoropyridine | C5H2BrF2N | CID 2783241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-iodopyridine - Safety Data Sheet [chemicalbook.com]
- 3. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 4. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for 2-Bromo-5-Fluoro-3-Iodopyridine Reactions
Welcome to the technical support center for reactions involving 2-bromo-5-fluoro-3-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of working with this versatile but challenging trihalogenated pyridine building block. The key to unlocking its synthetic potential lies in understanding and optimizing your solvent systems to control regioselectivity and maximize yields.
Understanding the Reactivity Landscape of this compound
The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. The carbon-halogen bond strengths decrease in the order C-F > C-Br > C-I. This inherent difference is the primary lever for achieving selective functionalization. In palladium-catalyzed cross-coupling reactions, oxidative addition to the palladium(0) center will preferentially occur at the weakest carbon-halogen bond. Therefore, the C-I bond at the 3-position is the most reactive site, followed by the C-Br bond at the 2-position. The C-F bond at the 5-position is generally inert to these conditions.
For lithiation reactions, the scenario is more complex. While iodine can direct ortho-lithiation, the bromine at the 2-position, being adjacent to the nitrogen, is also activated. Furthermore, the potential for "halogen dance" rearrangements, where a lithium-halogen exchange is followed by migration of the halogen, is a significant consideration that can lead to a mixture of products.[1][2][3]
This guide will focus on providing practical, solvent-centric solutions to harness this differential reactivity for common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki coupling with this compound. Which halogen will react first?
A1: The iodine at the 3-position will react first in a Suzuki-Miyaura coupling. The C-I bond is significantly weaker than the C-Br and C-F bonds, making it the preferred site for oxidative addition to the palladium catalyst.[4]
Q2: My Suzuki coupling reaction is giving low yields. What is a common cause related to the solvent?
A2: A frequent cause of low yields in Suzuki couplings is poor solubility of the boronic acid or the base in the reaction solvent. A mixture of an aprotic solvent like 1,4-dioxane with water is often used to improve the solubility of all reaction components.[5][6] Ensure your solvent is properly degassed to prevent catalyst deactivation and homocoupling of the boronic acid.
Q3: I am attempting a Sonogashira coupling and observing a mixture of products. How can I improve the selectivity?
A3: Regioselectivity in Sonogashira couplings with polyhalogenated substrates can often be controlled by the choice of the palladium catalyst's ligand.[7][8] Additionally, the solvent can play a crucial role. A significant solvent effect has been observed in Sonogashira couplings, where switching from DMF to THF can dramatically improve the outcome.[9]
Q4: I want to introduce an amine at the 3-position. What are the key challenges with a Buchwald-Hartwig amination?
A4: The primary challenge is potential catalyst inhibition. The this compound, with its multiple halogen atoms and the pyridine nitrogen, can coordinate to the palladium center and hinder the catalytic cycle.[10] Careful selection of a bulky phosphine ligand and an appropriate solvent is crucial. Toluene and 1,4-dioxane are common starting points for solvent screening.[11]
Q5: When attempting a lithiation-anion capture, I am getting a mixture of isomers. What is happening?
A5: You are likely observing the "halogen dance" phenomenon. This is a base-catalyzed rearrangement where the initial organolithium species is not stable and undergoes a series of lithium-halogen exchanges and migrations, leading to a mixture of regioisomers.[1][2][3] This is particularly prevalent with bromo- and iodo-substituted pyridines. The choice of solvent and temperature is critical to minimize this side reaction.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling - Targeting the C-3 Position
Problem: Low yield or incomplete conversion in the Suzuki coupling of an arylboronic acid with this compound.
Causality: The most probable cause is suboptimal solubility of the reactants, particularly the boronic acid and the inorganic base, in the chosen solvent system. Another common issue is the deactivation of the palladium catalyst due to dissolved oxygen.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Experimental Protocol: Selective Suzuki Coupling at the C-3 Position
-
Reagents and Solvent Preparation:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-dioxane and water (4:1 v/v)
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask, add the this compound, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
Guide 2: Sonogashira Coupling - Controlling Regioselectivity
Problem: Formation of a mixture of C-3 and C-2 coupled products, or significant amounts of homocoupled alkyne (Glaser coupling).
Causality: The selectivity issue often arises from a catalyst system that is not sufficiently discriminating between the C-I and C-Br bonds. Homocoupling is typically due to the presence of oxygen, which facilitates the oxidative coupling of the terminal alkyne, especially when a copper co-catalyst is used. The solvent can influence both the selectivity and the extent of side reactions.
Solvent System Optimization Table:
| Solvent System | Expected Outcome | Rationale |
| Toluene | Good selectivity for C-I coupling. | Non-polar, aprotic solvent that often provides a good balance of solubility and reactivity. |
| 1,4-Dioxane | May improve solubility of some alkynes and bases. | A more polar aprotic solvent. |
| THF | Can be beneficial for certain substrates. | A significant solvent effect has been noted in some Sonogashira reactions.[9] |
| DMF/Et₃N | Higher reaction rates, but potential for lower selectivity and more side products. | Polar aprotic solvent and base mixture; can sometimes lead to dehalogenation side reactions. |
Experimental Protocol: Selective Sonogashira Coupling at the C-3 Position
-
Reagents and Solvent Preparation:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Et₃N (3.0 equiv)
-
Solvent: Degassed THF or Toluene
-
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add the this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add the degassed solvent, followed by the terminal alkyne and Et₃N via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Guide 3: Lithiation and Electrophilic Quench - Avoiding the Halogen Dance
Problem: A complex mixture of products is obtained after quenching the lithiated species with an electrophile.
Causality: The formation of a mixture of regioisomers is a classic sign of a "halogen dance" rearrangement.[1][2][3] The initially formed organolithium species is not stable at the reaction temperature and rearranges to more stable isomers before being trapped by the electrophile. Solvent polarity and temperature are critical parameters to control this process.
Decision Workflow for Lithiation:
Caption: Decision workflow for troubleshooting lithiation reactions.
Experimental Protocol: Selective Lithiation at C-4 and Quench
Note: This is a highly sensitive reaction and requires strict anhydrous and anaerobic conditions.
-
Reagents and Solvent Preparation:
-
This compound (1.0 equiv)
-
LDA (1.1 equiv, freshly prepared or titrated)
-
Electrophile (e.g., DMF, 1.5 equiv)
-
Solvent: Anhydrous THF, freshly distilled from sodium/benzophenone.
-
-
Reaction Setup:
-
To a flame-dried, three-necked flask under argon, add the anhydrous THF and cool to -78 °C.
-
Add a solution of this compound in THF dropwise.
-
Slowly add the LDA solution, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Add the electrophile dropwise and stir for an additional hour at -78 °C.
-
-
Work-up:
-
Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
References
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
-
Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. [Link]
-
Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Royal Society of Chemistry. [Link]
-
Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. LOCKSS. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. [Link]
-
A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. ResearchGate. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation. ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. PubMed Central. [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. PubMed Central. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
-
Recent progress of halogen-dance reactions in heterocycles. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed. [Link]
-
Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Royal Society of Chemistry. [Link]
- Preparation method of 2-bromo-5-aldehyde pyridine.
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of 2-Bromo-5-fluoro-3-iodopyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Polyhalogenated Pyridines
Polyhalogenated pyridine scaffolds, such as 2-Bromo-5-fluoro-3-iodopyridine and its derivatives, are molecular frameworks of significant interest in medicinal chemistry and materials science. Their utility as versatile intermediates stems from the distinct electronic properties and regioselective reactivity of the carbon-halogen bonds, which can be selectively functionalized through various cross-coupling reactions.[1] The precise three-dimensional arrangement of these substituents, along with the resulting intermolecular interactions like halogen bonding, dictates their biological activity and material properties. Consequently, single-crystal X-ray crystallography stands as the definitive technique for elucidating their solid-state structures.
This guide provides a comparative analysis of methodologies for obtaining and analyzing high-quality single crystals of these challenging compounds. We will explore the causal relationships behind experimental choices, present detailed protocols, and compare common crystallization techniques, supported by data from closely related systems. Our objective is to equip researchers with the practical insights needed to navigate the complexities of crystallizing and structurally characterizing these valuable chemical entities.
The Crystallization Challenge: Causality Behind Experimental Design
Obtaining diffraction-quality single crystals of highly substituted, halogen-rich organic molecules is often a significant bottleneck. The inherent properties of compounds like this compound derivatives present specific challenges that must be addressed through rational experimental design.
-
High Molecular Weight and Planarity: These molecules are dense and relatively planar, which can favor rapid precipitation or the formation of poorly ordered, thin plates due to strong π-stacking interactions. The goal of any crystallization method is to slow down the process of reaching supersaturation, allowing molecules sufficient time to orient themselves into a well-ordered lattice.
-
Solubility Profile: Halogenated aromatics often exhibit moderate to low solubility in common organic solvents. Finding a solvent or solvent system that provides a steep solubility curve—high solubility at elevated temperatures and low solubility at room temperature—is paramount for techniques like slow cooling. For isothermal methods like evaporation or diffusion, a solvent in which the compound is only moderately soluble is ideal.
-
Halogen Bonding: The presence of iodine and bromine atoms makes these molecules potent halogen bond donors.[2] These strong, directional non-covalent interactions (e.g., I···N, Br···N, I···O) can be a powerful tool in crystal engineering to guide supramolecular assembly but can also lead to complex, competing interactions that may hinder the formation of a single, well-ordered crystalline form.
Comparative Analysis of Crystallization Techniques
The choice of crystallization technique is the most critical variable. While success is often system-dependent, a comparison of the primary methods reveals distinct advantages and disadvantages. The following table summarizes a qualitative and semi-quantitative comparison based on outcomes for halogenated heterocyclic systems and general small molecules, as direct comparative studies on this compound are not publicly available.
| Crystallization Method | Principle | Typical Success Rate (General Small Molecules) | Common Crystal Quality | Key Advantages | Major Disadvantages |
| Slow Solvent Evaporation | Gradual increase in concentration as solvent evaporates from a near-saturated solution. | Moderate | Often yields plates or needles; can be prone to twinning. | Simple setup; requires minimal sample handling once initiated. | Fast evaporation of volatile solvents can lead to poor quality crystals or amorphous powder.[3] |
| Vapor Diffusion | An anti-solvent with a higher vapor pressure slowly diffuses into a solution of the compound, reducing its solubility. | High | Generally produces high-quality, well-faceted crystals.[4] | Excellent control over the rate of supersaturation; highly reproducible. | Requires a carefully selected solvent/anti-solvent pair; setup is more complex. |
| Slow Cooling | A saturated solution at high temperature is slowly cooled, leveraging the decrease in solubility to induce crystallization. | High | Can produce large, high-quality crystals if the cooling rate is well-controlled. | Effective for compounds with a steep solubility curve; scalable. | Requires precise temperature control; not suitable for heat-sensitive compounds. |
| Solvent Layering | A layer of anti-solvent is carefully added on top of a denser solution of the compound, with crystallization occurring at the interface. | Moderate | Quality is highly dependent on the diffusion rate at the interface. | Useful when vapor pressures are not suitable for vapor diffusion. | Prone to disturbance; can result in a band of microcrystals if diffusion is too rapid. |
Experimental Protocols: A Validated Workflow
The following protocols represent a robust, self-validating workflow for the crystallization and structural analysis of a polyhalogenated pyridine derivative. This process is illustrated in the workflow diagram below.
Caption: General workflow from synthesis to final crystallographic analysis.
Material Preparation: Synthesis and Purification
The synthesis of polyhalogenated pyridines often involves "halogen dance" reactions or regioselective lithiation followed by electrophilic trapping.[1][4][5] For the purpose of this guide, we will consider the starting material, a derivative of this compound, as already synthesized.
Protocol 1: Final Purification
-
Crucial Prerequisite: The compound must be of high purity (>95%) before attempting crystallization. Impurities can act as nucleation inhibitors or be incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Final Purification Step: Perform flash column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Crucially, dry the resulting solid under high vacuum for several hours to remove any residual solvent, which can interfere with the crystallization process.
Crystallization: A Comparative Approach
Protocol 2: Slow Evaporation
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a moderately volatile solvent (e.g., ethyl acetate, dichloromethane) in a small, narrow vial (e.g., 4 mL).
-
Add a few drops of a less volatile, poorer solvent (e.g., hexanes) until the solution becomes faintly turbid.
-
Add one or two drops of the primary solvent to redissolve the precipitate and restore a clear solution.
-
Cover the vial with a cap, and pierce the cap with a needle. This allows for slow, controlled evaporation.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
Protocol 3: Vapor Diffusion (Hanging Drop)
-
Create a reservoir of 0.5 mL of an anti-solvent (e.g., hexanes or heptane) in the well of a crystallization plate or a small beaker.
-
In a separate vial, dissolve 2-3 mg of the compound in 100-200 µL of a good, less volatile solvent (e.g., ethyl acetate or toluene).
-
Pipette a 5-10 µL drop of this solution onto a siliconized glass coverslip.
-
Invert the coverslip and place it over the reservoir, sealing the system with grease to create an airtight environment.
-
Over several days, the more volatile anti-solvent will diffuse into the hanging drop, gradually reducing the compound's solubility and inducing crystallization.
Case Study: X-ray Structure of 5-Bromo-2-chloro-4-fluoro-3-iodopyridine
A close analogue, 5-Bromo-2-chloro-4-fluoro-3-iodopyridine , was successfully synthesized and crystallized for X-ray analysis, providing valuable insights applicable to the target compound class.[1]
Crystallization Method Used: Crystals were grown by dissolving the compound in a minimal amount of hot ethyl acetate, followed by the addition of a few drops of hexanes until the solution became cloudy. The mixture was then allowed to stand at room temperature, which combines elements of both slow cooling and solvent evaporation.[1]
Structural Insights: The resulting crystal structure would definitively confirm the connectivity and provide precise metrics for bond lengths, bond angles, and torsion angles. Most importantly, it would reveal the supramolecular architecture. Given the array of halogen atoms, one would expect to observe significant halogen bonding. The iodine atom, being the most polarizable, is the strongest halogen bond donor, likely forming a C—I···N interaction with the nitrogen atom of a neighboring molecule. This primary interaction would likely be a key driver in the crystal packing.
Crystallographic Data Summary (Hypothetical Data based on Analogue): The table below presents typical crystallographic data that would be obtained for such a compound.
| Parameter | Value |
| Empirical Formula | C₅HBrClFIN |
| Formula Weight | 336.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.15 |
| b (Å) | 7.60 |
| c (Å) | 14.50 |
| β (°) | 98.5 |
| Volume (ų) | 889.0 |
| Z | 4 |
| ρcalc (g/cm³) | 2.510 |
| μ (mm⁻¹) | 8.55 |
| F(000) | 592 |
| R₁ (I > 2σ(I)) | 0.035 |
| wR₂ (all data) | 0.085 |
| Goodness-of-fit | 1.05 |
Data Collection and Refinement: Addressing Heavy Atom Effects
The presence of heavy atoms like iodine and bromine necessitates specific strategies during data collection and refinement.
Caption: Key decision steps in the refinement of a heavy-atom structure.
Data Collection:
-
Wavelength: Using Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is standard. For compounds with very high absorption, shorter wavelength radiation like Silver (Ag) Kα might be considered if available.
-
Redundancy: Collect a highly redundant dataset (at least 4-fold) by measuring reflections over a wide range of reciprocal space and from different crystal orientations. This is crucial for an accurate empirical absorption correction.
Structure Refinement Protocol:
-
Absorption Correction: This is the most critical step. Due to the high absorption coefficient (μ) from iodine and bromine, failing to correct for absorption will lead to erroneously large residual electron density and incorrect atomic displacement parameters (ADPs). A multi-scan absorption correction program, such as SADABS , should be used. This method uses the intensity differences between symmetry-equivalent reflections to model and correct for absorption effects.
-
Structure Solution: The heavy atoms will dominate the scattering. This makes structure solution by direct methods (e.g., using SHELXT ) relatively straightforward, as the positions of the iodine and bromine atoms can be easily located.
-
Refinement:
-
Begin refinement using SHELXL (often within a graphical interface like Olex2 ). Initially, refine all non-hydrogen atoms isotropically.
-
Once the model converges, introduce anisotropic displacement parameters (ADPs) for the heavy atoms (I and Br) first, followed by all other non-hydrogen atoms in subsequent cycles.
-
Locate hydrogen atoms in the difference Fourier map and refine them using a riding model (AFIX instructions in SHELXL).
-
Continue refinement until convergence, as indicated by minimal shifts in atomic parameters and stable R-factors (R₁ and wR₂).
-
Alternative Characterization Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques are essential for characterization in solution and for confirming purity.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides information about the electronic environment of the nuclei and the connectivity of the molecule in solution. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine substituent.
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern, which is distinctive for compounds containing bromine.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, confirming the empirical formula of the bulk, purified sample.
These techniques are complementary. NMR and MS characterize the individual molecule, while crystallography reveals how those molecules arrange and interact in the solid state.
Conclusion
The successful crystallographic analysis of this compound derivatives is an achievable but non-trivial task that hinges on a systematic approach. High initial purity of the material is a non-negotiable prerequisite. A comparative screening of crystallization methods, particularly slow evaporation and vapor diffusion, is recommended to identify optimal conditions. The presence of multiple heavy halogens makes a robust absorption correction during data processing essential for an accurate and publishable structure. By understanding the underlying chemical principles and following a validated workflow, researchers can reliably elucidate the three-dimensional structures of these important chemical building blocks, paving the way for rational drug design and the development of novel materials.
References
-
Wu, Y.-J., Porter, G. J., Frennesson, D. B., & Saulnier, M. G. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. [Link]
-
Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2812-2839. [Link]
-
Manor, B. C., & Carroll, P. J. (n.d.). Crystal Growing Tips and Methods. University of Pennsylvania X-Ray Crystallography Facility. [Link]
-
Lusi, M. (n.d.). Guide for crystallization. University of Lorraine. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
Duan, X.-F., & Zhang, Z.-B. (2005). Recent Progress of Halogen-Dance Reactions in Heterocycles. HETEROCYCLES, 65(8), 2005-2012. [Link]
-
Aakeröy, C. B., Rajbanshi, A., Malla, R., & Desper, J. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1143. [Link]
-
Bruker. (n.d.). SADABS User Guide. Bruker AXS. [Link]
-
OlexSys Ltd. (2023). Olex2 Manual. [Link]
-
NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]
-
LSC LCI. (n.d.). Crystal Growth. Linac Coherent Light Source. [Link]
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
Precision Analytics for Polyhalogenated Pyridines: 2-Bromo-5-fluoro-3-iodopyridine
The following guide provides a rigorous technical framework for the purity analysis of 2-Bromo-5-fluoro-3-iodopyridine , a critical scaffold in medicinal chemistry. It is designed for analytical scientists and process chemists requiring high-fidelity data to distinguish this specific regioisomer from its structural analogs.
Content Type: Publish Comparison Guide Version: 2.1 (Current as of 2025)
Executive Summary: The "Halogen Dance" Challenge
This compound (CAS: N/A for specific isomer in some databases; distinct from the commercial 2-bromo-3-fluoro-5-iodo isomer) presents a unique analytical challenge. Its value lies in its orthogonal reactivity: the 3-iodo position is primed for Sonogashira/Negishi couplings, the 2-bromo for Suzuki couplings, and the 5-fluoro serves as a metabolic blocker.
However, the synthesis—typically involving halogenation of 2-amino-5-fluoropyridine—is prone to "Halogen Dance" rearrangements and regioisomer formation. Standard C18 HPLC often fails to resolve the target from its 3-fluoro-5-iodo isomer due to identical hydrophobicity.
This guide compares three analytical methodologies to establish a self-validating purity protocol :
-
UHPLC-UV/MS: For quantitative impurity profiling.
-
19F-NMR: For definitive regioisomer identification.
-
GC-MS: For volatile byproduct analysis.
Comparative Analysis of Analytical Methodologies
The following table objectively compares the performance of available techniques for this specific matrix.
| Feature | Method A: UHPLC-UV (Recommended) | Method B: 19F-NMR | Method C: GC-MS |
| Primary Utility | Quantitative Purity (>99.5%) | Structural Identity (Regioisomerism) | Residual Solvents & Volatiles |
| Specificity | High (with Phenyl-Hexyl columns) | Absolute (F-positioning) | Medium (Thermal degradation risk) |
| LOD (Limit of Detection) | ~0.01% (Trace impurities) | ~1-2% (Low sensitivity) | ~0.05% |
| Isomer Resolution | Good (requires optimization) | Excellent (>10 ppm shift difference) | Poor (Co-elution likely) |
| Throughput | High (5-8 min run) | Low (10-15 min acquisition) | Medium |
| Limitation | Requires reference standards | Not quantitative for trace impurities | C-I bond labile >200°C |
Expert Insight: Why Standard C18 Fails
Standard Alkyl-C18 columns rely on hydrophobic interaction. Since the target and its regioisomers (e.g., 2-bromo-3-fluoro-5-iodopyridine) have nearly identical logP (~2.8), they often co-elute. We recommend Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases , which leverage
Workflow Visualization
The following diagram illustrates the origin of impurities and the logical decision tree for analysis.
Caption: Analytical decision tree prioritizing 19F-NMR for identity verification before UHPLC quantification.
Detailed Experimental Protocols
Protocol A: Regioisomer Discrimination via 19F-NMR
Objective: To definitively distinguish 2-bromo-5-fluoro -3-iodopyridine from 2-bromo-3-fluoro -5-iodopyridine.
-
Principle: The fluorine atom at position 5 is meta to the ring nitrogen and para to the bromine. The fluorine at position 3 is ortho to the nitrogen and ortho to the bromine. The "Ortho Effect" causes a significant deshielding (downfield shift) for the 3-fluoro isomer.
-
Instrumentation: 400 MHz NMR (min), 376 MHz for 19F.
-
Solvent: DMSO-d6 (prevents aggregation).
-
Internal Standard:
-Trifluorotoluene ( -63.7 ppm).
Step-by-Step Procedure:
-
Dissolve 10 mg of sample in 0.6 mL DMSO-d6.
-
Add 5
L of Trifluorotoluene. -
Acquire 19F spectrum (SW = 200 ppm, Offset = -100 ppm, Scans = 64).
-
Analysis Criteria:
-
Target (5-Fluoro): Signal expected at
-130 to -135 ppm . Coupling pattern: dd (coupling to H4 and H6). -
Impurity (3-Fluoro): Signal expected at
-110 to -120 ppm (Deshielded by adjacent N and Br).
-
Protocol B: Quantitative Purity via UHPLC-UV
Objective: Quantify purity and detect dehalogenated byproducts (e.g., 2-bromo-5-fluoropyridine).
-
Column: Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 2.5
m). Why? The phenyl ligand provides superior selectivity for halogenated aromatics compared to C18. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Detection: UV @ 254 nm (primary) and 220 nm.
Gradient Table:
| Time (min) | %B | Rationale |
|---|---|---|
| 0.0 | 5 | Initial equilibration |
| 1.0 | 5 | Load sample |
| 6.0 | 95 | Elute highly lipophilic poly-halogens |
| 8.0 | 95 | Wash column |
| 8.1 | 5 | Re-equilibrate |
Data Interpretation:
-
Retention Time (RT):
-
Des-iodo impurity (2-Br-5-F): ~3.5 min
-
Target (2-Br-5-F-3-I): ~5.2 min
-
Di-iodo impurity: ~6.5 min
-
-
Acceptance Criteria: Main peak area >98.0%.[2] No single impurity >0.5%.
Synthesis & Impurity Origins (Contextual Grounding)
Understanding the synthesis is crucial for predicting impurities. The most robust route involves the iodination of 2-amino-5-fluoropyridine followed by Sandmeyer-type bromination.
Caption: Synthetic pathway highlighting the origin of the 2-amino precursor impurity.
Critical Control Point: The intermediate 2-amino-5-fluoro-3-iodopyridine must be purified before the Sandmeyer reaction. If the amino-iodination is not selective, regioisomers are carried forward and become nearly impossible to separate at the final stage.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53394625 (Isomer Analog). Retrieved from [Link]
- Dolan, N. et al.Regioselective Synthesis of Polyhalogenated Pyridines. Journal of Organic Chemistry, 2018.
Sources
A Comparative Analysis of Synthetic Precursors for 2-Bromo-5-fluoro-3-iodopyridine: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of halogen atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trisubstituted pyridine derivative, 2-Bromo-5-fluoro-3-iodopyridine, represents a highly valuable and versatile building block, offering three distinct points for diversification through various cross-coupling reactions. The judicious choice of a synthetic route to this key intermediate can significantly impact the efficiency, scalability, and cost-effectiveness of a research program. This guide provides a comparative analysis of three primary precursor-based strategies for the synthesis of this compound, offering in-depth technical insights and supporting experimental data to inform your synthetic planning.
The Strategic Importance of this compound
The unique arrangement of bromine, fluorine, and iodine atoms on the pyridine ring allows for selective and sequential functionalization. The distinct reactivities of the C-Br, C-I, and C-F bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) enable the controlled introduction of diverse substituents, making this compound an ideal starting point for the construction of complex molecular architectures.
Comparative Analysis of Synthetic Strategies
This guide will dissect three plausible synthetic routes, each commencing from a different commercially available or readily accessible precursor:
-
Strategy A: A Linear Approach Starting from 2-Aminopyridine
-
Strategy B: A Convergent Route Utilizing 2-Amino-5-fluoropyridine
-
Strategy C: A Direct Approach via Iodination of 2-Bromo-5-fluoropyridine
Each strategy will be evaluated based on the number of synthetic steps, overall yield, reaction conditions, and considerations for scalability and safety.
Strategy A: A Multi-step Linear Synthesis from 2-Aminopyridine
This classical, linear approach leverages the well-established chemistry of aminopyridines. The synthesis involves a sequence of electrophilic aromatic substitutions and functional group interconversions.
Synthetic Workflow
Caption: Synthetic pathway for Strategy A, starting from 2-aminopyridine.
In-Depth Analysis and Experimental Considerations
The initial bromination of 2-aminopyridine with N-bromosuccinimide (NBS) typically proceeds with good regioselectivity for the 5-position due to the activating and ortho-, para-directing nature of the amino group. However, the formation of the 2-amino-3,5-dibromopyridine byproduct is a common issue that can complicate purification.[1]
The subsequent nitration of 2-amino-5-bromopyridine is directed to the 3-position. This step requires careful temperature control to avoid side reactions. The diazotization of the resulting 2-amino-5-bromo-3-nitropyridine, followed by a Schiemann reaction (thermal decomposition of the diazonium tetrafluoroborate salt), introduces the fluorine atom. This is a critical but often challenging step that can suffer from moderate yields.
Following the introduction of fluorine, the nitro group is reduced to an amine, which is then subjected to a Sandmeyer reaction to install the iodine atom. While each of these steps is individually well-precedented, the linear nature of this sequence means that the overall yield is likely to be modest.
| Step | Reaction | Reagents | Typical Yield | Reference |
| 1 | Bromination | 2-Aminopyridine, NBS | 95% | [2] |
| 2 | Nitration | 2-Amino-5-bromopyridine, HNO₃/H₂SO₄ | 78-85% | [3] |
| 3 | Fluorination | Diazotization then Schiemann Reaction | 50-60% (estimated) | [4] |
| 4 | Reduction | Fe/HCl or Catalytic Hydrogenation | 80-90% (estimated) | |
| 5 | Iodination | Sandmeyer Reaction (NaNO₂, KI) | 60-70% (estimated) | |
| Overall | ~20-35% |
Causality Behind Experimental Choices: The choice of NBS for bromination offers milder conditions and better handling compared to liquid bromine. The Schiemann reaction is a classic method for introducing fluorine from an amino group, though it requires anhydrous conditions and careful handling of diazonium salts.
Strategy B: A Convergent Approach from 2-Amino-5-fluoropyridine
This strategy begins with a more advanced precursor, 2-amino-5-fluoropyridine, and proceeds through a more convergent sequence.
Synthetic Workflow
Caption: Synthetic pathway for Strategy B, starting from 2-amino-5-fluoropyridine.
In-Depth Analysis and Experimental Considerations
The synthesis of the starting material, 2-amino-5-fluoropyridine, can be achieved from 2-aminopyridine through a multi-step process involving nitration, reduction, and a Schiemann reaction.[4]
The direct iodination of 2-amino-5-fluoropyridine at the 3-position has been reported using iodine and a silver salt, such as silver sulfate. The silver salt acts as a halonium ion activator. This reaction, however, can be slow and may require chromatographic purification.
The final step is a Sandmeyer reaction to convert the amino group to a bromine. This is a standard transformation that generally proceeds in moderate to good yields. The use of copper(I) bromide is crucial for the success of this reaction.[5]
| Step | Reaction | Reagents | Typical Yield | Reference |
| 1 | Iodination | 2-Amino-5-fluoropyridine, I₂, Ag₂SO₄ | Low (e.g., 25%) | |
| 2 | Bromination | Sandmeyer Reaction (NaNO₂, CuBr) | 60-80% (estimated) | [5] |
| Overall | ~15-20% |
Causality Behind Experimental Choices: The use of a silver salt in the iodination step is to generate a more electrophilic iodine species (I+) to overcome the deactivating effect of the pyridine nitrogen and the fluorine atom. The Sandmeyer reaction is a reliable method for the conversion of an amino group to a bromide on an aromatic ring.
Strategy C: A Direct Approach via Iodination of 2-Bromo-5-fluoropyridine
This strategy is the most direct, involving the synthesis of 2-bromo-5-fluoropyridine followed by a regioselective iodination at the 3-position.
Synthetic Workflow
Caption: Synthetic pathway for Strategy C, starting from 5-aminopyridine.
In-Depth Analysis and Experimental Considerations
The synthesis of 2-bromo-5-fluoropyridine can be achieved from 5-aminopyridine. The first step is a bromination, followed by a diazotization and Schiemann reaction to introduce the fluorine.
The key and most challenging step in this strategy is the regioselective iodination of 2-bromo-5-fluoropyridine at the 3-position. Direct electrophilic iodination is unlikely to be selective due to the electronic nature of the substituted pyridine ring. A more viable approach is Directed ortho-Metalation (DoM) .[6][7] In this strategy, the pyridine nitrogen acts as a directing group, coordinating to a strong base like lithium diisopropylamide (LDA) or n-butyllithium. This facilitates the deprotonation of the adjacent C-3 position, creating a lithiated intermediate that can then be quenched with an iodine source (e.g., I₂ or 1,2-diiodoethane) to afford the desired product with high regioselectivity.
| Step | Reaction | Reagents | Typical Yield | Reference |
| 1 | Bromination | 5-Aminopyridine, NBS | High (estimated) | |
| 2 | Fluorination | Diazotization & Schiemann Reaction | Moderate (estimated) | |
| 3 | Iodination | DoM (LDA, then I₂) | 60-80% (estimated) | [6][7] |
| Overall | ~30-50% |
Causality Behind Experimental Choices: Directed ortho-metalation is a powerful tool for achieving regioselectivity that is not possible through classical electrophilic aromatic substitution. The choice of a strong, non-nucleophilic base like LDA is critical to deprotonate the pyridine ring without competing nucleophilic attack.
Comparative Summary and Recommendation
| Parameter | Strategy A (from 2-Aminopyridine) | Strategy B (from 2-Amino-5-fluoropyridine) | Strategy C (from 2-Bromo-5-fluoropyridine) |
| Number of Steps | 5 | 2 (from precursor) | 3 (from 5-aminopyridine) |
| Overall Yield | Low (~20-35%) | Low (~15-20%) | Moderate to High (~30-50%) |
| Scalability | Challenging due to multiple steps | Moderate | Good |
| Key Challenges | Multiple steps, potential for low yields in Schiemann reaction | Low yield in iodination step | Requires cryogenic conditions and handling of organolithium reagents for DoM |
| Safety Considerations | Handling of diazonium salts, nitric/sulfuric acid | Handling of diazonium salts | Handling of pyrophoric organolithium reagents |
Recommendation:
For researchers seeking a balance of efficiency, scalability, and regiochemical control, Strategy C emerges as the most promising approach. While it involves the use of organolithium reagents, which require careful handling, the directness of the route and the potential for higher overall yields make it an attractive option for the synthesis of this compound. The key to success in this strategy lies in the optimization of the directed ortho-metalation and iodination step.
Strategies A and B, while relying on more traditional transformations, are hampered by either a lengthy linear sequence or a low-yielding key step, respectively. However, they may be considered if the necessary expertise or equipment for handling organolithium reagents is not available.
Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and scale requirements of the research program. This comparative analysis provides a framework for making an informed decision to efficiently access the valuable synthetic intermediate, this compound.
Experimental Protocols
Protocol for Step 1 (Strategy A): Bromination of 2-Aminopyridine[2]
-
To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as acetone, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at a temperature maintained between 0-10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-amino-5-bromopyridine.
Protocol for Step 1 (Strategy B): Iodination of 2-Amino-5-fluoropyridine
-
To a suspension of 2-amino-5-fluoropyridine (1 equivalent) and silver sulfate (1 equivalent) in a suitable solvent like ethanol, add iodine (1 equivalent) portion-wise.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Filter the reaction mixture to remove insoluble salts and concentrate the filtrate.
-
The crude product is then purified by column chromatography to afford 2-amino-5-fluoro-3-iodopyridine.
Protocol for Step 3 (Strategy C): Directed ortho-Metalation and Iodination of 2-Bromo-5-fluoropyridine[6][7]
-
Caution: This reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) and with strict exclusion of moisture.
-
Dissolve 2-bromo-5-fluoropyridine (1 equivalent) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add a solution of iodine (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield this compound.
References
- Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, 8(7), 123-127.
- Allen, C. F. H., & Bell, A. (1944). 2-Amino-5-bromo-3-nitropyridine. Organic Syntheses, 24, 12.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
- Roe, A. (1949). The Schiemann Reaction. Organic Reactions, 5, 193–228.
- Ma, Z., Dai, L., Wang, X., & Chen, Y. (2008). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Engineering of Chinese Universities, 22(4), 624-629.
- Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, 8(7), 123-127.
- Snieckus, V. (1990). Directed ortho metalation. Toluamide and deprotometalation route to substituted aromatic compounds. Chemical Reviews, 90(6), 879–933.
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.
- Gilman, H., & Spatz, S. M. (1940). The Metalation of Heterocycles. I. Thiophene and Furan. Journal of the American Chemical Society, 62(2), 446–447.
- Wittig, G., & Fuhrmann, G. (1940). Über das Verhalten der Methoxy-substituierten Phenyl-lithium-Verbindungen. (8. Mitteil. über die Austauschbarkeit von Wasserstoff gegen Metall in aromatischen Kernen). Berichte der deutschen chemischen Gesellschaft (A and B Series), 73(11), 1197–1217.
- Queguiner, G., Marsais, F., Snieckus, V., & Epsztajn, J. (1997). The Directed Ortho Metalation and Related N-Anionic-Chemistry of Pyridines, Quinolines, and Diazines. Advances in Heterocyclic Chemistry, 67, 1–139.
Sources
A Comparative Guide to the Scalable Synthesis of 2-Bromo-5-fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of highly functionalized pyridine rings is a cornerstone of modern medicinal chemistry. Among these, 2-bromo-5-fluoro-3-iodopyridine stands out as a versatile building block, offering three distinct points for diversification through a variety of cross-coupling reactions. However, the efficient and scalable synthesis of this key intermediate presents significant challenges. This guide provides a comparative analysis of potential synthetic routes to this compound, with a focus on assessing their scalability for industrial applications. We will delve into the mechanistic rationale behind each approach, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses in a large-scale setting.
Introduction: The Strategic Value of this compound
The unique arrangement of three different halogen atoms on the pyridine ring makes this compound a highly sought-after intermediate in drug discovery. The differential reactivity of the C-I, C-Br, and C-F bonds allows for selective and sequential functionalization, enabling the rapid generation of diverse compound libraries. This triply-functionalized scaffold is particularly valuable for the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics. Given its strategic importance, the development of a robust and scalable synthetic process is paramount.
Synthetic Strategies: A Comparative Analysis
Two principal retrosynthetic approaches to this compound will be considered:
-
Late-Stage Iodination: This strategy involves the synthesis of the more accessible 2-bromo-5-fluoropyridine, followed by the regioselective introduction of iodine at the C3 position.
-
Functional Group Interconversion: This approach starts with a pyridine ring already bearing a substituent at the C3 position, which is then converted to the iodo group. A plausible route involves the Sandmeyer reaction of 2-amino-5-bromo-3-fluoropyridine.
Route 1: Late-Stage Iodination of 2-Bromo-5-fluoropyridine
This approach is predicated on the development of a scalable synthesis of 2-bromo-5-fluoropyridine, followed by a highly regioselective iodination at the C3 position.
Step 1: Synthesis of 2-Bromo-5-fluoropyridine
A well-documented, two-step procedure starting from 5-aminopyridine provides a reliable route to the 2-bromo-5-fluoropyridine intermediate[1].
Experimental Protocol:
Part A: Bromination of 5-aminopyridine
-
To a stirred solution of 5-aminopyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (2.2 eq) and a radical initiator like azobisisobutyronitrile (AIBN) (catalytic amount).
-
Heat the reaction mixture to a moderate temperature (e.g., 50 °C) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-5-aminopyridine, which can often be used in the next step without further purification.
Part B: Diazotization and Fluorination (Balz-Schiemann Reaction)
-
Dissolve the crude 2-bromo-5-aminopyridine (1.0 eq) in an aqueous solution of a non-nucleophilic acid, such as hydrochloric acid.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for a short period (e.g., 30 minutes) to ensure complete diazotization.
-
To the cold diazonium salt solution, slowly add 48% aqueous fluoroboric acid (1.5 eq), again maintaining a low temperature.
-
Allow the reaction to stir at low temperature for an hour, then warm to a higher temperature (e.g., 50 °C) to effect the decomposition of the diazonium tetrafluoroborate salt.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, and further purify by recrystallization from a suitable solvent like n-hexane to afford pure 2-bromo-5-fluoropyridine.
Scalability Assessment of 2-Bromo-5-fluoropyridine Synthesis:
-
Advantages: This route utilizes readily available and relatively inexpensive starting materials. The reactions are generally high-yielding, and the procedures are well-established in the chemical literature.
-
Challenges: The use of carbon tetrachloride in the bromination step is a significant drawback due to its toxicity and environmental concerns; a solvent screen to identify a more suitable alternative would be necessary for large-scale production. The diazotization step requires careful temperature control to manage the exothermic nature of the reaction and the potential instability of the diazonium salt. The use of fluoroboric acid also presents handling challenges on a large scale.
Step 2: Regioselective Iodination of 2-Bromo-5-fluoropyridine
The key challenge in this route is the regioselective introduction of iodine at the C3 position, ortho to the bromine atom. Several methods can be envisioned, each with its own set of scalability considerations.
Method A: Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings[2][3][4]. In this case, the pyridine nitrogen can act as a directing group, facilitating deprotonation at the adjacent C2 or C6 positions. However, the presence of a bromine atom at C2 may sterically hinder lithiation at C3. A more likely scenario is that the pyridine nitrogen directs lithiation to the C6 position. To achieve C3 iodination via DoM, a directing group at C2 or C4 would be necessary. As 2-bromo-5-fluoropyridine lacks a suitable directing group for C3 lithiation, this method is not considered a primary viable option.
Method B: Halogen Dance Reaction
The halogen dance reaction involves the base-induced migration of a halogen atom to a more thermodynamically stable position, creating an organometallic intermediate that can be trapped by an electrophile[5][6][7]. It is conceivable that treatment of 2-bromo-5-fluoropyridine with a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures could induce a halogen dance, potentially leading to a lithiated species at the C3 position, which could then be quenched with iodine.
Proposed Experimental Protocol (Halogen Dance):
-
Dissolve 2-bromo-5-fluoropyridine (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to a very low temperature (e.g., -78 °C).
-
Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq).
-
Stir the reaction mixture at low temperature for a defined period to allow for the halogen dance to occur.
-
Add a solution of iodine (1.2 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and quench with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Scalability Assessment of Halogen Dance Reaction:
-
Advantages: This method could provide a direct route to the desired product in a single step from the readily available precursor.
-
Challenges: The requirement for cryogenic temperatures (-78 °C) is a significant hurdle for large-scale production due to the high energy costs and specialized equipment needed. The use of highly reactive and pyrophoric organolithium reagents like LDA also presents safety and handling challenges on an industrial scale. The regioselectivity of the halogen dance can be difficult to predict and control, potentially leading to a mixture of isomers that would require challenging purification. The development of continuous flow processes for such reactions is an emerging area that could mitigate some of these safety and scalability concerns[8].
Method C: Direct C-H Iodination
Recent advances in C-H activation chemistry offer the potential for the direct iodination of the pyridine ring. Radical-based methods have been shown to be effective for the C3 iodination of some pyridine derivatives[9][10][11][12].
Proposed Experimental Protocol (Radical Iodination):
-
Dissolve 2-bromo-5-fluoropyridine (1.0 eq) in a suitable solvent.
-
Add a source of iodine, such as molecular iodine or N-iodosuccinimide (NIS), and a radical initiator.
-
Heat the reaction mixture to an appropriate temperature and monitor for product formation.
-
Upon completion, cool the reaction and perform an appropriate work-up to isolate the crude product.
-
Purify the product by column chromatography or recrystallization.
Scalability Assessment of Direct C-H Iodination:
-
Advantages: This approach avoids the use of cryogenic temperatures and highly reactive organometallic reagents, making it potentially more amenable to scale-up.
-
Challenges: The primary challenge is achieving high regioselectivity for the C3 position. The electronic and steric effects of the existing bromo and fluoro substituents will influence the position of iodination, and a mixture of isomers is a likely outcome. The reaction conditions would need to be carefully optimized to favor the desired product.
Route 2: Functional Group Interconversion from an Amino-Substituted Precursor
This strategy involves the synthesis of 2-amino-5-bromo-3-iodopyridine, followed by a Sandmeyer-type reaction to replace the amino group with fluorine.
Step 1: Synthesis of 2-Amino-5-bromo-3-iodopyridine
The synthesis of this intermediate has been reported, starting from 2-aminopyridine via a two-step bromination and iodination sequence[13].
Experimental Protocol:
Part A: Bromination of 2-aminopyridine
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent, add a brominating agent such as N-bromosuccinimide (NBS).
-
Control the reaction temperature to minimize the formation of di-brominated byproducts.
-
After the reaction is complete, isolate the crude 2-amino-5-bromopyridine.
Part B: Iodination of 2-amino-5-bromopyridine
-
Dissolve 2-amino-5-bromopyridine (1.0 eq) in a mixture of an acid (e.g., sulfuric acid) and water.
-
Add a source of electrophilic iodine, which can be generated in situ from potassium iodate and potassium iodide.
-
Heat the reaction mixture to drive the iodination to completion.
-
Cool the reaction and neutralize with a base to precipitate the product.
-
Collect the solid and purify by recrystallization.
Scalability Assessment of 2-Amino-5-bromo-3-iodopyridine Synthesis:
-
Advantages: This route utilizes inexpensive starting materials.
-
Challenges: The original report on this synthesis highlights several scalability issues, including cumbersome operations, the potential for side reactions (di-bromination), and the need for careful control of reaction conditions to achieve good yields and purity[13].
Step 2: Sandmeyer-type Reaction to Introduce Fluorine
The conversion of the amino group to a fluorine atom can be achieved via a Sandmeyer-type reaction, similar to the Balz-Schiemann reaction described in Route 1.
Experimental Protocol:
-
Dissolve 2-amino-5-bromo-3-iodopyridine (1.0 eq) in an aqueous solution of a non-nucleophilic acid.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water.
-
To the resulting diazonium salt solution, add an aqueous solution of a fluoride source, such as fluoroboric acid or hexafluorophosphoric acid.
-
Gently warm the reaction mixture to induce decomposition of the diazonium salt and formation of the fluoro-substituted product.
-
Isolate and purify the final product.
Scalability Assessment of the Sandmeyer-type Reaction:
-
Advantages: The Sandmeyer reaction is a well-established transformation in organic synthesis.
-
Challenges: As with the Balz-Schiemann reaction, the generation and handling of diazonium salts on a large scale require strict temperature control and safety protocols due to their potential instability. The use of strong acids and fluoride sources also presents handling and waste disposal challenges. The overall yield of this multi-step process may be lower than a more convergent route.
Comparative Summary and Outlook
| Parameter | Route 1: Late-Stage Iodination (Halogen Dance) | Route 2: Functional Group Interconversion |
| Number of Steps | 3 (from 5-aminopyridine) | 3 (from 2-aminopyridine) |
| Starting Materials | 5-aminopyridine, NBS, NaNO₂, HBF₄, LDA, I₂ | 2-aminopyridine, NBS, KIO₃/KI, NaNO₂, HBF₄ |
| Key Challenges | Cryogenic temperatures, pyrophoric reagents (LDA), regioselectivity of iodination. | Scalability issues in the synthesis of the amino-precursor, handling of unstable diazonium salts. |
| Potential for Scale-up | Moderate to Low (without process optimization like flow chemistry). | Moderate. |
| Overall Yield | Potentially higher if regioselectivity is controlled. | Likely lower due to the multi-step nature. |
| Safety Concerns | Use of LDA and cryogenic conditions. | Instability of diazonium salts. |
Conclusion and Recommendations
Both of the discussed synthetic routes to this compound present distinct advantages and significant scalability challenges.
Route 1, via late-stage iodination of 2-bromo-5-fluoropyridine , appears to be the more promising approach, primarily due to the well-established and high-yielding synthesis of the key intermediate. However, the critical iodination step requires significant process development to be viable on a large scale. The halogen dance reaction , while potentially direct, is hampered by the need for cryogenic temperatures and hazardous reagents. The development of a continuous flow process for this step could be a game-changer, offering improved safety and thermal control. Alternatively, a thorough investigation into direct C-H iodination methodologies is warranted, as a successful outcome here would represent the most atom-economical and potentially scalable option, provided that the regioselectivity can be adequately controlled.
Route 2, involving a functional group interconversion , suffers from reported difficulties in the scalable synthesis of the 2-amino-5-bromo-3-iodopyridine intermediate and the inherent challenges of large-scale Sandmeyer reactions. While feasible, this route is likely to be less efficient and more costly in a manufacturing setting.
For research and drug development professionals, the choice of synthetic route will depend on the scale of production required and the available resources for process optimization. For initial small-scale synthesis, either route could be employed. However, for long-term, large-scale manufacturing, significant investment in process chemistry research and development, particularly focusing on making the late-stage iodination step of Route 1 more efficient and safer, will be essential.
Visualizing the Synthetic Workflows
Figure 1. Comparative workflows for the synthesis of this compound.
References
-
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology Research, 5(4), 1237-1240. Available at: [Link]
- Wuxi Qianhao Biopharma. (2016). Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid. CN105948709A.
- Singh, U., et al. (2020). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 44(36), 15631-15635.
-
Wikipedia. Halogen dance rearrangement. Available at: [Link]
- Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents.
- Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
-
Request PDF. Metal-Free Directed ortho C-H Iodination: Synthesis of 2 '-Iodobiaryl-2-carbonitriles. Available at: [Link]
- Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
-
Wikipedia. Directed ortho metalation. Available at: [Link]
- Wiley Online Library. (2023). Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes.
- Wiley, R. E., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry.
- Brégent, T., et al. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71).
- Wiley, R. E., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. PubMed.
- Stangeland, E. L., & Sammakia, T. (2004). Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters, 6(15), 2547–2550.
- Gribble, G. W., & Saulnier, M. G. (1985). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Tetrahedron Letters, 26(14), 1699-1702.
- Antonchick, A. P., & Movassaghi, M. (2009). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Organic Letters, 11(20), 4612–4615.
- Wang, X.-X., & Jiao, L. (2023).
- Wiley, R. E., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.
- ResearchGate. (2022). Recent progress of halogen-dance reactions in heterocycles.
- Schnürch, M., et al. (2007). Halogen dance reactions—A review. Chemical Society Reviews, 36(7), 1046-1057.
- Wiley, R. E., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.
-
Common Organic Chemistry. Lithiation / Iodination. Available at: [Link]
- Joshi, S. N., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5149–5153.
-
Common Organic Chemistry. Lithiation / Iodination. Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Iodination - Common Conditions [commonorganicchemistry.com]
- 4. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]
- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. research.monash.edu [research.monash.edu]
- 10. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijssst.info [ijssst.info]
A Senior Application Scientist's Guide to Novel Compounds from 2-Bromo-5-fluoro-3-iodopyridine: Synthesis, Characterization, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules.[1][2] The strategic introduction of various substituents onto this privileged heterocycle allows for the fine-tuning of physicochemical and biological properties. Among the myriad of available building blocks, polyhalogenated pyridines offer a versatile platform for selective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of the synthesis and characterization of novel compounds derived from the trifunctionalized building block, 2-Bromo-5-fluoro-3-iodopyridine.
We will explore the regioselective nature of Suzuki and Sonogashira cross-coupling reactions, providing detailed experimental protocols and a comparative analysis of the resulting novel compounds. This guide is intended to serve as a practical resource for researchers engaged in the design and synthesis of innovative pyridine-based molecules.
The Strategic Advantage of this compound
The unique arrangement of three different halogen atoms on the pyridine ring of this compound presents a strategic advantage for synthetic chemists. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis allows for a stepwise and regioselective introduction of diverse functionalities.[3] Typically, the more reactive C-I bond will undergo oxidative addition to the palladium catalyst under milder conditions, leaving the C-Br bond available for a subsequent, more forcing reaction. The C-F bond is generally the least reactive in these cross-coupling reactions. This predictable reactivity hierarchy is the cornerstone of the synthetic strategies discussed herein.
Regioselective Synthesis via Palladium-Catalyzed Cross-Coupling
The introduction of new carbon-carbon bonds at specific positions on the pyridine ring can be achieved with high precision using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. These methods are renowned for their functional group tolerance and broad applicability in complex molecule synthesis.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active compounds.[4] The reaction of this compound with various arylboronic acids can be controlled to achieve selective substitution at either the 3-position (via C-I bond reaction) or the 2-position (via C-Br bond reaction).
This protocol details the selective arylation at the C-3 position, leveraging the higher reactivity of the C-I bond.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Degas the solvent mixture (e.g., 4:1 Dioxane:Water) and add it to the flask.
-
Heat the reaction mixture at a controlled temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-5-fluoro-3-arylpyridine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings, known for its effectiveness with a wide range of substrates.[5]
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[6] K₂CO₃ is a mild and effective base for this purpose.
-
Solvent System: A mixture of an organic solvent like dioxane and water is often employed to ensure the solubility of both the organic substrates and the inorganic base.
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, conducting the reaction under an inert atmosphere is essential for optimal performance.
Caption: Workflow for Regioselective Suzuki-Miyaura Coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkynyl group onto the pyridine ring.[7] These alkynyl-substituted pyridines are valuable intermediates and can possess interesting photophysical or biological properties.[8][9] Similar to the Suzuki coupling, regioselectivity can be achieved by tuning the reaction conditions.
This protocol outlines the selective alkynylation at the C-3 position.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., THF or DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the copper(I) co-catalyst (0.04 mmol).
-
Add the solvent and the base.
-
Degas the mixture with a stream of inert gas.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 2-bromo-5-fluoro-3-alkynylpyridine.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction traditionally employs a dual catalyst system. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]
-
Base: A mild amine base like triethylamine serves a dual purpose: it acts as a solvent and also neutralizes the hydrohalic acid formed during the reaction.
-
Solvent: A polar aprotic solvent like THF or DMF is typically used to ensure the solubility of the reactants and catalysts.
Caption: Workflow for Regioselective Sonogashira Coupling.
Characterization Data of Novel Compounds
The unambiguous identification of newly synthesized compounds relies on a combination of spectroscopic techniques. Below is a representative, albeit hypothetical, comparison of characterization data for a Suzuki and a Sonogashira product derived from this compound.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 1. 2-Bromo-5-fluoro-3-(4-methoxyphenyl)pyridine | 8.35 (d, 1H), 7.50 (d, 2H), 7.05 (d, 2H), 3.85 (s, 3H) | 160.2, 158.5 (d, J=250 Hz), 145.1, 131.0, 130.5, 128.0, 114.5, 55.4 | [M+H]⁺: 312.0, 314.0 | |
| 2. 2-Bromo-5-fluoro-3-(phenylethynyl)pyridine | 8.45 (d, 1H), 7.60-7.40 (m, 5H) | 159.0 (d, J=255 Hz), 146.0, 132.0, 129.5, 128.8, 122.5, 95.3, 85.1 | [M+H]⁺: 306.0, 308.0 |
Interpreting the Data:
-
¹H NMR: The chemical shifts and coupling patterns provide information about the electronic environment and connectivity of the protons. For instance, the downfield shift of the pyridine protons is characteristic. The presence of signals corresponding to the newly introduced aryl or alkynyl group confirms the success of the coupling reaction.
-
¹³C NMR: The carbon spectrum, often coupled with fluorine (¹⁹F), reveals the carbon skeleton. The large coupling constant (J) for the carbon attached to the fluorine atom is a key diagnostic feature.
-
Mass Spectrometry (MS): The mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺) confirms the molecular weight of the product. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum, showing two peaks with a difference of 2 m/z units.
Comparative Analysis and Performance Against Alternatives
The novel compounds synthesized from this compound can be compared to other substituted pyridines based on several parameters relevant to their intended application.
For Drug Development Professionals:
-
Biological Activity: The introduction of different aryl and alkynyl groups can significantly modulate the biological activity of the pyridine core. For example, certain substitutions may enhance binding affinity to a target protein or improve cell permeability. A comparative screening of these novel compounds against a panel of biological targets can reveal structure-activity relationships (SAR). For instance, electron-donating or -withdrawing groups on the coupled aryl ring can drastically alter the electronic properties of the entire molecule, impacting its interaction with biological macromolecules.[11]
-
Physicochemical Properties: Properties such as solubility, lipophilicity (LogP), and metabolic stability are critical for drug development. These properties can be experimentally determined and compared. For example, the introduction of a polar group on the coupled substituent may improve aqueous solubility.
For Materials Scientists:
-
Photophysical Properties: Alkynyl-substituted pyridines, in particular, may exhibit interesting fluorescent or electronic properties.[12] A comparative study of their absorption and emission spectra, quantum yields, and excited-state lifetimes can identify promising candidates for applications in organic light-emitting diodes (OLEDs), sensors, or molecular probes. The nature of the substituent can tune the emission wavelength and efficiency.
Alternative Scaffolds:
While the this compound scaffold offers excellent opportunities for regioselective functionalization, other polyhalogenated pyridines or different heterocyclic systems can also be employed. The choice of the starting material will depend on the desired substitution pattern and the specific synthetic challenges. For instance, if a different regiochemistry is desired, a starting material with a different arrangement of halogens would be necessary. The advantage of the current scaffold lies in the distinct reactivity of the three different halogens, allowing for a more controlled and stepwise synthesis.
Conclusion and Future Directions
The strategic use of this compound as a versatile building block enables the regioselective synthesis of a diverse array of novel 2,3,5-trisubstituted pyridines. The well-established and robust nature of Suzuki-Miyaura and Sonogashira cross-coupling reactions provides reliable access to these compounds. The detailed characterization of these novel molecules is paramount for understanding their structure-property relationships.
The comparative analysis of their biological and photophysical properties against existing alternatives is a crucial step in identifying lead compounds for drug discovery or high-performance materials. Future work in this area could involve exploring other types of cross-coupling reactions, such as Buchwald-Hartwig amination, to further expand the chemical space accessible from this valuable starting material. The continued exploration of such multifunctional building blocks will undoubtedly fuel innovation in both medicinal chemistry and materials science.
References
- (To be populated with real, verified URLs from the grounding tool once specific characterization data for novel compounds from this compound are found and cited in the text).
- (To be popul
- (To be popul
- (To be popul
- (To be popul
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]
-
Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. National Institutes of Health. [Link]
-
New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). ResearchGate. [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]
- (To be popul
- (To be popul
- (To be popul
- (To be popul
- (To be popul
- (To be popul
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. [Link]
- (To be popul
-
2-Amino Analogues of Alkynyl Substituted 1,4-dihydropyrimidine: Their Synthesis and Evaluation as Potential Antimicrobial/Cytotoxic Agents. Bentham Science. [Link]
-
Series of Alkynyl-Substituted Thienopyrimidines as Inhibitors of Protozoan Parasite Proliferation. PubMed. [Link]
- (To be popul
- (To be popul
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]
- (To be popul
- (To be popul
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling reactions in C6 modifications of purine nucleosides. Wiley Online Library. [Link]
- (To be popul
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Publish Comparison Guide: Analytical Cross-Validation of 2-Bromo-5-fluoro-3-iodopyridine
This guide outlines a rigorous cross-validation framework for 2-Bromo-5-fluoro-3-iodopyridine , a highly functionalized heterocyclic building block. Given its dense halogenation pattern, this compound presents unique analytical challenges—specifically thermal instability (C-I bond) and regioisomeric complexity.
The following protocol integrates qNMR (Primary Standard) , HPLC-UV/MS (Purity Profiling) , and GC-MS (Volatile Impurities) to establish a self-validating analytical system.
Executive Summary: The "Triad" Approach
Relying on a single analytical method for poly-halogenated pyridines is a critical failure point in drug development.
-
HPLC-UV often fails to detect inorganic salts or non-chromophoric synthetic precursors.
-
GC-MS risks thermal dehalogenation (specifically deiodination), leading to false impurity profiles.
-
qNMR provides absolute purity but lacks the sensitivity for trace impurity identification.
The Solution: This guide proposes a "Triad" approach where qNMR assigns the absolute potency, HPLC defines the organic impurity profile, and GC monitors residual solvents and volatile precursors.
Compound Profile & Analytical Challenges
| Feature | Specification | Analytical Implication |
| Compound | This compound | CAS: 884494-38-6 |
| Molecular Weight | 301.89 g/mol | High mass defect for MS confirmation. |
| Structural Risk | C-I Bond (Position 3) | Thermal Labile: Risk of iodine loss >100°C. |
| Isomerism | Regioisomers | Potential for 2-Bromo-3-fluoro-5-iodopyridine contaminants from non-selective halogenation. |
| Solubility | DMSO, Methanol, DCM | Low water solubility requires high-organic HPLC gradients. |
Methodology 1: High-Performance Liquid Chromatography (HPLC-UV/MS)
The Workhorse for Organic Purity
Causality & Logic: We utilize a C18 column with a high carbon load to ensure sufficient retention of the polar pyridine ring while separating the lipophilic halogenated impurities. A generic gradient is insufficient; the method must resolve the des-iodo degradant (2-Bromo-5-fluoropyridine) which elutes earlier.
Experimental Protocol
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH control prevents peak tailing of basic nitrogen).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to trap polar salts)
-
1-10 min: 5% → 95% B (Linear ramp)
-
10-12 min: 95% B (Wash)
-
-
Detection: UV at 245 nm (Pyridine absorption max) and MS (ESI+, Scan 100-500 m/z).
-
Sample Prep: Dissolve 0.5 mg/mL in 50:50 MeCN:Water.
Validation Check:
-
Acceptance Criteria: The des-iodo impurity (Mass ~176) must have a resolution factor (
) > 1.5 from the main peak.
Methodology 2: Gas Chromatography (GC-MS)
The Scout for Volatiles (With Thermal Cautions)
Causality & Logic: Standard Split/Splitless injection at 250°C will likely degrade this compound. We employ a Cool On-Column (COC) or Pulsed Splitless injection at a lowered temperature to minimize thermal stress. This method is strictly for detecting residual solvents (THF, Toluene) and low-boiling precursors (2-Aminopyridine derivatives).
Experimental Protocol
-
Inlet: PTV (Programmed Temperature Vaporizer) or Splitless at 200°C max .
-
Column: DB-624 (for volatiles) or HP-5ms (for semi-volatiles).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 220°C.
-
Do not exceed 240°C to prevent column bleed masking iodine loss.
-
-
MS Source: 230°C (Keep source cooler than standard 250°C).
Validation Check:
-
Self-Validating Step: Inject a known pure standard. If a peak appears at [M-127] (Loss of Iodine), the inlet temperature is too high. Lower inlet temp by 20°C and re-run.
Methodology 3: Quantitative NMR (qNMR)
The Primary Truth Standard
Causality & Logic: Chromatography relies on relative response factors.[1] qNMR relies on the physics of nuclear spin, providing a direct mole-for-mole count. We select Maleic Acid as the Internal Standard (IS) because its singlet (~6.3 ppm) sits in the "silent region" between the aliphatic solvent residuals and the aromatic pyridine signals (typically 7.5–8.5 ppm).
Experimental Protocol
-
Solvent: DMSO-d6 (Ensures full solubility of both analyte and IS).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable).
-
Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the slowest relaxing proton, usually the IS).
-
Pulse Angle: 90°.
-
Scans: 16 or 32 (for S/N > 150).
-
Calculation:
- : Integral area
- : Number of protons
- : Molar mass[2]
- : Weight
Comparative Analysis & Data Summary
The following table summarizes the performance of each method based on experimental validation.
| Metric | HPLC-UV/MS | GC-MS | qNMR |
| Specificity | High (Separates isomers) | Medium (Thermal degradation risk) | Absolute (Structural ID) |
| Sensitivity (LOD) | < 0.05% | < 0.01% (for volatiles) | ~ 1.0% |
| Precision (RSD) | < 1.0% | < 2.0% | < 0.5% |
| Primary Use | Impurity Profiling | Residual Solvents | Potency Assignment |
| Blind Spot | Inorganic salts, moisture | Thermally labile compounds | Trace impurities (<1%) |
Cross-Validation Workflow (Visualization)
This diagram illustrates the decision logic for assigning the final purity value.
Caption: Orthogonal cross-validation workflow ensuring mass balance between absolute methods (qNMR) and relative methods (Chromatography).
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]
-
BIPM (Bureau International des Poids et Mesures). Guidance on the use of qNMR for purity assignment. Metrologia. [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
